PB succiniMidyl ester
描述
a fluorescent dye
Structure
2D Structure
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO7/c15-7-4-5-3-6(13(21)23-12(5)10(16)11(7)20)14(22)24-17-8(18)1-2-9(17)19/h3-4,20H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXABPVYJRICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304383 | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-33-0 | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to PB Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PB Succinimidyl Ester, a critical reagent in modern biochemical and pharmaceutical research. The term "this compound" predominantly refers to Pacific Blue™ Succinimidyl Ester , a highly fluorescent amine-reactive dye. This guide will focus on its chemical properties, mechanism of action, and applications, complete with detailed experimental protocols.
Additionally, this document will briefly explore the concept of functionalizing polybutadiene (PB) polymers to create reactive entities, such as a hypothetical polybutadiene succinimidyl ester, for applications in materials science and bioconjugation.
Pacific Blue™ Succinimidyl Ester: The Fluorescent Label
Pacific Blue™ Succinimidyl Ester (PB-NHS Ester) is a member of the coumarin dye family, recognized for its bright, blue fluorescence. It is optimally excited by the violet laser at approximately 405 nm, with an emission maximum around 455 nm.[1][2][3][4][5][6][7][8][9][10] This makes it an ideal fluorophore for multicolor fluorescence applications, such as flow cytometry and fluorescence microscopy, as its emission spectrum has minimal overlap with green fluorescent dyes.[5][6][10]
The key feature of this molecule is the N-hydroxysuccinimide (NHS) ester group. This group provides high reactivity and specificity towards primary aliphatic amines, such as the ε-amine of lysine residues on proteins or amine-modified oligonucleotides.[11] The reaction forms a stable and covalent amide bond, securely labeling the target molecule with the fluorescent dye.[11][12]
Chemical and Physical Properties
A summary of the key quantitative data for Pacific Blue™ Succinimidyl Ester is presented in Table 1.
| Property | Value | References |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate | [4][13] |
| Molecular Formula | C₁₄H₇F₂NO₇ | [4][13] |
| Molecular Weight | 339.21 g/mol | [6][13] |
| Excitation Maximum | ~403-410 nm | [4][5][6][9][12] |
| Emission Maximum | ~455 nm | [1][2][3][4][5][6][9][12] |
| Extinction Coefficient | ~30,000 cm⁻¹M⁻¹ | [6] |
| Solubility | DMSO, DMF | [6] |
| Storage | -20°C, Protect from light | [5][6][7][11] |
Reaction Mechanism and Workflow
The conjugation of PB-NHS Ester to a biomolecule is a straightforward yet pH-dependent process. The NHS ester reacts with a primary amine through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][11]
The reaction is most efficient at a pH between 7.2 and 8.5.[5] Below this range, the primary amines are protonated, reducing their nucleophilicity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the labeling efficiency.[1][2][5][14]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Invitrogen Pacific Blue Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 9. Pacific Blue NHS ester | CAS 1911598-65-6(Equivalent of DyLight 549) | AxisPharm [axispharm.com]
- 10. Pacific Blue Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. biotium.com [biotium.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Pacific Blue™ Succinimidyl Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of Pacific Blue™ succinimidyl ester. This amine-reactive fluorescent dye is a powerful tool for labeling proteins and other biomolecules, enabling a wide range of applications in cellular analysis, particularly in flow cytometry and fluorescence microscopy.
Core Chemical and Physical Properties
Pacific Blue™ succinimidyl ester is a derivative of the fluorophore 3-carboxy-6,8-difluoro-7-hydroxycoumarin. The succinimidyl ester moiety allows for the covalent conjugation of the dye to primary amines on target molecules, forming a stable amide bond.[1][2][3] Its key characteristics are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇F₂NO₇ | [1][2] |
| Molecular Weight | 339.20 g/mol | [1][2] |
| CAS Number | 215868-33-0 | [1][2] |
| Solubility | Soluble in DMSO and DMF | [4][5] |
| Storage | Store at -20°C, protected from light | [6][7] |
Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~401-410 nm | [3][8][9][10] |
| Emission Maximum (λem) | ~452-455 nm | [3][8][9][10] |
| Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.78 | [10] |
| Laser Line | 405 nm (Violet) | [5][10] |
Experimental Protocols and Applications
Pacific Blue™ succinimidyl ester is widely used for covalently labeling proteins, particularly antibodies, for subsequent use in various immunoassays. Its bright fluorescence and excitation by the violet laser make it an excellent choice for multicolor flow cytometry.
Protein Labeling with Pacific Blue™ Succinimidyl Ester
The fundamental principle of labeling involves the reaction of the succinimidyl ester with primary amine groups (-NH₂) present on the surface of proteins, most commonly on lysine residues. This reaction proceeds efficiently at a slightly alkaline pH (typically 8.0-9.0).
Detailed Protocol for Antibody Labeling:
-
Protein Preparation:
-
The antibody solution should be at a concentration of 1-2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).
-
Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange.
-
The presence of stabilizing proteins like BSA or gelatin will also interfere with the labeling and should be removed.
-
-
Dye Preparation:
-
Allow the vial of Pacific Blue™ succinimidyl ester to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL or a specific molar concentration) in anhydrous dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.
-
Add the appropriate volume of the Pacific Blue™ stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 15:1 is often used.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
The purified conjugate can be stabilized by adding a protein like BSA and stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.
-
Flow Cytometry
Pacific Blue™ conjugates are particularly well-suited for flow cytometry, where the 405 nm violet laser is a standard component of modern cytometers. This allows for the inclusion of Pacific Blue™ in multicolor panels with minimal spectral overlap with fluorophores excited by other lasers (e.g., FITC, PE, APC).
General Protocol for Cell Surface Staining:
-
Cell Preparation:
-
Prepare a single-cell suspension from blood, tissue, or cell culture.
-
Wash the cells with a suitable buffer (e.g., PBS with 1-2% BSA).
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent.
-
-
Staining:
-
Add the Pacific Blue™-conjugated primary antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C or on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer equipped with a 405 nm laser and appropriate emission filters (e.g., 450/50 nm bandpass).
-
Applications in Cellular Assays
-
Immunophenotyping: Pacific Blue™-conjugated antibodies are routinely used to identify and quantify different cell populations based on their surface marker expression.[11][12]
-
Cell Proliferation Assays: The dye can be used to track cell division.[13] Cells are loaded with the dye, and as they divide, the fluorescence intensity is halved in daughter cells. This allows for the resolution of several generations of proliferating cells by flow cytometry.
-
Apoptosis Assays: Pacific Blue™ conjugated to Annexin V is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[4][14]
Visualizing Workflows and Pathways
To further elucidate the practical application of Pacific Blue™ succinimidyl ester, the following diagrams illustrate key experimental workflows and a representative signaling pathway analysis.
Conclusion
Pacific Blue™ succinimidyl ester is a versatile and robust fluorescent dye that offers significant advantages for the study of proteins and cells. Its bright blue fluorescence, compatibility with the common 405 nm violet laser, and the stability of its conjugates make it an invaluable tool for researchers in various fields. By understanding its chemical properties and optimizing experimental protocols, scientists can effectively leverage this powerful reagent for high-quality, reproducible results in immunophenotyping, cell proliferation, apoptosis, and signaling pathway analysis.
References
- 1. p44/42 MAPK (Erk1/2) (137F5) Rabbit mAb (Pacific Blue™ Conjugate) | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody (Pacific Blueâ¢Â Conjugate) | Cell Signaling Technology [cellsignal.com]
- 3. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 4. Annexin V Staining | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. p44/42 MAPK (Erk1/2) (137F5) Rabbit Monoclonal Antibody (Pacific Blue™ Conjugate) | Cell Signaling Technology [cellsignal.cn]
- 7. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. Multicolor flow cytometry-based immunophenotyping for preclinical characterization of nanotechnology-based formulations: an insight into structure activity relationship and nanoparticle biocompatibility profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pacific Blue™ Succinimidyl Ester: A Technical Guide to a Versatile Blue Fluorophore
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pacific Blue™ succinimidyl ester, a widely utilized fluorescent dye for labeling primary amines in biological molecules. Its bright blue fluorescence, excitable by the common 405 nm violet laser, makes it a valuable tool in various applications, particularly in flow cytometry and fluorescence microscopy. This document details its spectral properties, provides comprehensive experimental protocols for its use, and visualizes key workflows.
Core Spectral and Physicochemical Properties
Pacific Blue™ succinimidyl ester is an amine-reactive derivative of the 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (pacific blue) fluorophore.[1] The succinimidyl ester moiety allows for the formation of stable covalent amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[2] This enables the straightforward fluorescent labeling of antibodies and other proteins for subsequent biological analysis.
The key quantitative characteristics of Pacific Blue™ and its succinimidyl ester derivative are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~401-416 nm | Optimally excited by the 405 nm violet laser line.[1][2][3][4][5][6] |
| Emission Maximum (λem) | ~451-455 nm | Emits a bright blue fluorescence.[1][2][3][4][5][6] |
| Extinction Coefficient | ~30,000 - 46,000 cm⁻¹M⁻¹ | At the excitation maximum.[2][5][7] |
| Quantum Yield | ~0.78 | [5] |
| Molecular Weight | ~339.21 g/mol | [1][7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines.[3] |
| Solubility | DMSO, DMF | [2][4] |
Experimental Protocols
The following sections provide detailed methodologies for the use of Pacific Blue™ succinimidyl ester in common laboratory applications.
Protein Labeling with Pacific Blue™ Succinimidyl Ester
This protocol outlines the steps for conjugating Pacific Blue™ succinimidyl ester to a protein, such as an antibody. The efficiency of the labeling reaction is dependent on factors like protein concentration and the absence of amine-containing buffers.
1. Preparation of Reagents:
-
Protein Solution: The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[8] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[8] For optimal labeling, the protein concentration should be between 2-10 mg/mL.[8]
-
Reaction Buffer: A 1 M sodium bicarbonate solution (pH ~8.5-9.5) is required to raise the pH of the reaction mixture, as the succinimidyl ester reacts most efficiently at an alkaline pH.[8][9][10]
-
Dye Stock Solution: Immediately before use, dissolve the Pacific Blue™ succinimidyl ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[8] This solution should be used promptly as its reactivity can decrease with extended storage.[8]
2. Conjugation Reaction:
-
In a suitable reaction tube, combine the protein solution with the 1 M sodium bicarbonate reaction buffer. A common approach is to add 100 µL of the reaction buffer to 900 µL of the protein solution.[8]
-
Calculate the required volume of the 10 mM dye stock solution. A starting molar ratio of dye to protein of 10:1 is often recommended.[8] This ratio may need to be optimized for different proteins.
-
While gently vortexing or stirring the protein solution, add the calculated volume of the dye stock solution in a dropwise manner.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8] For some proteins, an overnight incubation at 2-8°C may improve labeling.[10]
3. Purification of the Conjugate:
-
Following the incubation, the unreacted, free dye must be separated from the labeled protein. This is commonly achieved using a size-exclusion chromatography column, such as a Sephadex G-25 column.[8]
-
Equilibrate the column with 1X PBS.
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the conjugate with 1X PBS. The labeled protein will elute first, while the smaller, free dye molecules will be retained longer on the column.
-
Collect the fractions containing the brightly colored, labeled protein.
4. Characterization and Storage:
-
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Store the purified conjugate at 2-8°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[10][11] To prevent aggregation, a stabilizing protein like bovine serum albumin (BSA) can be added if the conjugate concentration is low.[10][11]
Cell Staining for Flow Cytometry
Antibodies conjugated with Pacific Blue™ are frequently used for immunophenotyping and other flow cytometry applications. The following is a general protocol for staining cell surface markers.
1. Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells, cultured cells).
-
Wash the cells twice with a suitable buffer, such as azide-free and protein-free PBS.[12]
-
Resuspend the cells at a concentration of 1–10 x 10⁶ cells/mL in a flow cytometry staining buffer.[12]
2. Staining Procedure:
-
(Optional but recommended) To block non-specific antibody binding, pre-incubate the cells with an Fc receptor blocking antibody for 10-20 minutes.[13]
-
Add the Pacific Blue™-conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 15-30 minutes at 2-8°C or on ice, protected from light.[13]
-
Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 400–600 x g for 5 minutes) and decanting the supernatant.[13]
-
(Optional) If a secondary antibody is needed, resuspend the cells in the staining buffer, add the fluorochrome-conjugated secondary antibody, and incubate as in step 3.
-
(Optional) For viability staining, a fixable viability dye can be used prior to fixation, or a non-fixable dye like propidium iodide can be added just before analysis.[12]
3. Sample Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with a 405 nm violet laser and a bandpass filter appropriate for Pacific Blue™ emission (e.g., 450/50 nm).[5][6]
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for covalent labeling of proteins with Pacific Blue™ succinimidyl ester.
Caption: General workflow for staining cell surface markers for flow cytometry analysis.
Pacific Blue™ succinimidyl ester is a robust and versatile tool for fluorescently labeling biomolecules. Its compatibility with the violet laser and its bright emission make it an excellent choice for multicolor flow cytometry and other fluorescence-based applications. By following the detailed protocols and understanding its spectral characteristics, researchers can effectively integrate this fluorophore into their experimental designs to achieve high-quality, reproducible results.
References
- 1. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Pacific Blue NHS ester | CAS 1911598-65-6(Equivalent of DyLight 549) | AxisPharm [axispharm.com]
- 4. Invitrogen Pacific Blue Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Pacific Blue Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to PB Succinimidyl Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PB succinimidyl ester, a versatile fluorescent dye for the covalent labeling of proteins and other biomolecules. It covers the fundamental chemical properties, detailed experimental protocols for protein conjugation, and methods for the characterization of the resulting fluorescently labeled proteins.
Introduction to this compound
This compound, also widely known as Pacific Blue™ succinimidyl ester, is an amine-reactive fluorescent dye belonging to the coumarin family.[1][2] It is characterized by its bright blue fluorescence, with excitation and emission maxima rendering it particularly suitable for excitation by the 405 nm violet laser line in applications such as flow cytometry and fluorescence microscopy.[3][4] The succinimidyl ester functional group allows for the covalent attachment of the dye to primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[5][6]
Core Properties of this compound
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in protein labeling experiments. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₁₄H₇F₂NO₇ | [7] |
| Molecular Weight | 339.21 g/mol | [7][8] |
| Excitation Maximum (λex) | ~401-410 nm | [2][8] |
| Emission Maximum (λem) | ~452-455 nm | [2][8] |
| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ | [8][9] |
| Quantum Yield (Φ) | 0.78 | [9] |
| Correction Factor (A₂₈₀) | 0.2 | [8] |
| Solubility | DMSO, DMF | [1][8] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in labeling proteins with this compound, from initial preparation to the final characterization of the conjugate.
General Protein Labeling Protocol
This protocol is a general guideline for the conjugation of this compound to proteins, particularly antibodies. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin), as these will compete with the labeling reaction.[1][6] If necessary, dialyze the protein against an appropriate buffer like PBS.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[1] A concentration below 2 mg/mL can significantly reduce efficiency.[1]
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.[1][6]
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[1] Do not store the dye in solution for extended periods as the succinimidyl ester is susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1][5] This ratio may need to be optimized depending on the protein and the desired degree of labeling.
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1]
-
Collect the fractions containing the protein-dye conjugate, which will be the first colored band to elute.
-
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~404 nm, A_max).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max × Correction Factor)] / ε_protein (where the correction factor for PB at 280 nm is approximately 0.2 and ε_protein is the molar extinction coefficient of the protein at 280 nm).[8]
-
Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye (where ε_dye for PB is 46,000 cm⁻¹M⁻¹).[8][9]
-
Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows involving proteins labeled with this compound.
Caption: General workflow for protein labeling with this compound.
Caption: Workflow for immunofluorescence using a PB-labeled secondary antibody.
Applications in Research and Drug Development
Proteins labeled with this compound are valuable tools in various research and development areas:
-
Flow Cytometry: PB-labeled antibodies are extensively used in multicolor flow cytometry for immunophenotyping, where its emission in the blue channel, excited by the violet laser, allows for its inclusion in complex antibody panels.[3][4][10]
-
Fluorescence Microscopy: The bright fluorescence of PB makes it suitable for immunofluorescence staining of cells and tissues to visualize the localization of target proteins.[3][10]
-
FRET Studies: PB can serve as a FRET (Förster Resonance Energy Transfer) acceptor for endogenous tryptophan residues in proteins, enabling the quantification of small molecule-protein interactions.[11]
-
Protein-Protein Interaction Studies: Fluorescently labeled proteins are instrumental in biophysical techniques like microscale thermophoresis (MST) to determine binding affinities between interacting partners.[12]
Conclusion
This compound is a robust and versatile fluorescent probe for the labeling of proteins. Its favorable spectral properties, coupled with the well-established and reliable succinimidyl ester chemistry, make it a valuable reagent for a wide range of applications in biological research and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their studies.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 3. Pacific Blue Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
PB succinimidyl ester solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Poly(butylene succinate) Succinimidyl Ester
Disclaimer: The term "PB succinimidyl ester" is not widely associated with a commercially available, standard reagent. This guide interprets "PB" as Poly(butylene succinate), a biodegradable polyester of significant interest in drug delivery and biomedical applications. Consequently, this document addresses the theoretical properties, handling, and analysis of Poly(butylene succinate) functionalized with a succinimidyl ester (PBS-SE) moiety for covalent conjugation. The information provided is a synthesis of the known characteristics of the Poly(butylene succinate) (PBS) polymer backbone and the well-documented behavior of the N-hydroxysuccinimide (NHS) ester reactive group.
Introduction
Poly(butylene succinate) (PBS) is a semi-crystalline, biodegradable aliphatic polyester synthesized from succinic acid and 1,4-butanediol.[1] Its favorable mechanical properties, processability, and biocompatibility have established it as a promising material for drug delivery systems, tissue engineering scaffolds, and biodegradable implants.[2][3] Functionalizing the PBS polymer with amine-reactive succinimidyl esters creates a powerful tool for covalently attaching therapeutic molecules, targeting ligands, or other biomolecules, thereby producing advanced drug delivery systems with enhanced specificity and stability.
The succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is one of the most common amine-reactive functional groups used in bioconjugation.[3] It reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable and irreversible amide bonds.[3]
This guide provides a comprehensive technical overview of the critical parameters governing the use of a putative PBS-succinimidyl ester conjugate: its solubility and stability. Understanding these properties is paramount for successful conjugation, purification, and storage, ensuring the integrity and reactivity of the conjugate for its intended application.
Core Component Properties
The characteristics of a PBS-SE conjugate are dictated by both the polymer backbone and the reactive ester group.
Poly(butylene succinate) (PBS) Backbone
PBS is generally insoluble in water but soluble in chlorinated solvents like chloroform.[4] Its semi-crystalline nature means that solubility can be influenced by molecular weight and the specific solvent used. The polymer itself exhibits good thermal stability.[5]
Succinimidyl Ester (SE) Functional Group
The SE group's utility is defined by its reactivity, which is in constant competition with its susceptibility to hydrolysis.
The solubility of the SE moiety itself is low in aqueous buffers. Therefore, stock solutions of SE-functionalized molecules are typically prepared in anhydrous polar organic solvents. The introduction of a sulfonate group (Sulfo-NHS esters) can dramatically increase water solubility.[6]
Table 1: General Solubility of Succinimidyl Esters
| Solvent Type | Examples | Solubility Characteristics | Notes |
| Anhydrous Polar Organic | DMSO, DMF | High | Recommended for preparing concentrated stock solutions. Must be anhydrous to prevent premature hydrolysis. |
| Chlorinated Organic | Chloroform, Dichloromethane | Moderate to High | Compatible with the PBS backbone. |
| Aqueous Buffers | PBS, Borate, Bicarbonate | Very Low (for NHS esters) | Sulfo-NHS esters are water-soluble. Hydrolysis is a major concern in aqueous solutions.[6] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Can participate in side reactions (aminolysis). Not recommended for dissolution. |
The primary factor limiting the utility of a succinimidyl ester is its instability in aqueous environments. The ester is susceptible to hydrolysis, a reaction that cleaves the NHS group and yields an unreactive carboxyl group, rendering the molecule incapable of conjugating to amines. The rate of this hydrolysis is highly dependent on pH, temperature, and buffer composition.
Table 2: Stability of Succinimidyl Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature | Approximate Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [7] |
| 7.0 | Room Temp. | ~1 hour | [6] |
| 8.0 | 4°C | ~1 hour | [8] |
| 8.5 | Room Temp. | Minutes | [5][9] |
| 8.6 | 4°C | 10 minutes | [7] |
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis increases significantly with increasing pH. The optimal pH for conjugation is a compromise between amine reactivity (favored at pH > 8) and ester stability (favored at pH < 7.5). A pH range of 7.2-8.5 is commonly used.[3][10]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Conjugation reactions are often performed at room temperature, but for sensitive proteins or to maximize ester stability, 4°C can be used, albeit with a slower reaction rate.
-
Moisture: Succinimidyl esters are moisture-sensitive, even in solid form. Reagents should be stored desiccated at low temperatures (-20°C) and allowed to equilibrate to room temperature before opening to prevent condensation.[6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with SE chemistry as they will compete with the target molecule for reaction. Phosphate, bicarbonate/carbonate, and borate buffers are commonly used.
Visualization of Pathways and Workflows
Chemical Reaction Pathways
The desired aminolysis reaction competes directly with the undesirable hydrolysis pathway.
Experimental Workflow for Stability Assessment
A common method to assess the stability of an NHS ester is to monitor its hydrolysis rate by measuring the release of the N-hydroxysuccinimide byproduct, which absorbs light at ~260 nm.
Factors Affecting Conjugation Efficiency
The success of a conjugation reaction is a balance of multiple chemical and physical parameters.
Experimental Protocols
Protocol: General Solubility Assessment
This protocol provides a method for determining the approximate solubility of a PBS-SE conjugate in a given solvent.
Materials:
-
PBS-succinimidyl ester
-
Selected solvents (e.g., DMSO, DMF, Chloroform, PBS buffer pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for quantification
Methodology:
-
Add a pre-weighed excess amount of PBS-SE powder (e.g., 5 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.
-
Agitate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Quantify the concentration of the dissolved PBS-SE in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique (e.g., HPLC with a universal detector like ELSD, or UV if the molecule has a chromophore).
-
Express the solubility as mg/mL or mol/L.
Protocol: Determining Hydrolysis Rate of PBS-SE
This protocol assesses the stability of the SE group in an aqueous buffer by monitoring the release of NHS.
Materials:
-
PBS-succinimidyl ester
-
Anhydrous DMSO or DMF
-
Aqueous buffer of desired pH (amine-free, e.g., 50 mM sodium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer with temperature control and quartz cuvettes
Methodology:
-
Prepare a concentrated stock solution of PBS-SE (e.g., 10-20 mg/mL) in anhydrous DMSO.
-
Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiate the reaction by adding a small volume of the PBS-SE stock solution to the buffer in the cuvette to achieve a final concentration that gives an appropriate absorbance change. Mix quickly by inversion.
-
Immediately begin monitoring the absorbance at 260 nm over time. Record data points every 1-5 minutes for a period of at least 3-5 half-lives.
-
The N-hydroxysuccinimide leaving group has a molar extinction coefficient (ε) of approximately 9,700 M⁻¹cm⁻¹ at 260 nm.
-
Calculate the pseudo-first-order rate constant (k) by fitting the absorbance vs. time data to a first-order exponential equation.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol: General Protein Conjugation
This protocol outlines a typical procedure for labeling a protein with PBS-SE.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
PBS-succinimidyl ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Prepare Protein: Ensure the protein solution is at an appropriate concentration (typically 2-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0.
-
Prepare PBS-SE: Immediately before use, prepare a stock solution of PBS-SE (e.g., 10 mg/mL) in anhydrous DMSO.
-
Perform Conjugation: Add a calculated molar excess of the PBS-SE solution to the stirring protein solution. Common molar ratios of SE to protein range from 10:1 to 50:1.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours, protected from light if the PBS is functionalized with a fluorophore.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any remaining PBS-SE. Let it react for 15-30 minutes.
-
Purify Conjugate: Separate the labeled protein from unreacted PBS-SE and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterize the resulting conjugate to determine the degree of labeling and confirm protein integrity.
Conclusion and Best Practices
Best Practices Summary:
-
Storage: Store the solid PBS-SE reagent under desiccated conditions at -20°C or below.
-
Solubilization: Prepare stock solutions fresh in high-purity, anhydrous DMSO or DMF immediately before use.
-
Reaction Conditions: Conduct conjugation reactions in amine-free buffers at a pH between 7.2 and 8.0. Control temperature to balance reaction speed and hydrolysis.
-
Verification: Always perform empirical tests as described in the protocols to determine the actual solubility and stability of your specific PBS-SE conjugate under your experimental conditions.
-
Purification: Promptly purify the conjugate after the reaction to remove byproducts and unreacted reagents, ensuring the long-term stability of the final product.
By adhering to these principles and utilizing the provided protocols, researchers can effectively harness the potential of PBS-succinimidyl esters for creating novel, covalently linked biomaterials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 5. Improvement of Barrier Properties of Biodegradable Polybutylene Succinate/Graphene Nanoplatelets Nanocomposites Prepared by Melt Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
molecular weight of PB succinimidyl ester
An In-depth Technical Guide to PB Succinimidyl Ester (Ocean Blue, SE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a blue fluorescent dye commonly known by its synonym, Ocean Blue, SE. It is a valuable tool for researchers and professionals involved in various aspects of life sciences, including drug development, due to its utility in fluorescently labeling molecules with primary amines.
Core Properties and Data
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This property makes it an excellent choice for covalently labeling proteins, antibodies, and other biomolecules for visualization and tracking.[][2]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 339.2 g/mol | [2] |
| Molecular Formula | C14H7F2NO7 | [2] |
| CAS Number | 215868-33-0 | [2] |
| Excitation Maximum (λex) | ~405 nm | [2] |
| Emission Maximum (λem) | ~455 nm | [2] |
| Extinction Coefficient (ε) | 36,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.78 | [2] |
| A280 Correction Factor | 0.15 | [2] |
| Purity | ≥95% (HPLC) | [2] |
Applications in Research and Drug Development
The primary application of this compound is the fluorescent labeling of biomolecules for detection and analysis in various research and development contexts.
-
Flow Cytometry: Labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations.[2]
-
Fluorescence Microscopy: Covalently tagging proteins of interest allows for their visualization within cells and tissues, providing insights into their localization and dynamics.[2]
-
Immunohistochemistry: The increasing power of immunohistochemistry is leveraged by such fluorescent dyes for tissue staining.
-
Drug Discovery: Fluorescent labeling is a critical technique in drug discovery. It can be used to study drug-target interactions, cellular uptake and distribution of a drug candidate, and in the development of fluorescent immunoassays. The ability to track small molecules or biologics within a cellular context is fundamental to understanding their mechanism of action and pharmacokinetics.[][3][]
Experimental Protocol: Labeling of Proteins with this compound
The following is a general protocol for the covalent labeling of proteins, such as IgG antibodies, with this compound. This protocol may require optimization for specific proteins and applications.
Materials
-
Protein to be labeled (e.g., IgG antibody)
-
This compound (Ocean Blue, SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Methodology
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-5 mg/mL.
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform buffer exchange into the bicarbonate buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, for 1 µmol of dye, add 100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring, add the dye stock solution to the protein solution. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (~405 nm).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration (Where CF is the A280 correction factor for the dye, and ε is the molar extinction coefficient)
-
-
Visualizing the Experimental Workflow and Reaction
Protein Labeling Workflow
The general workflow for labeling a protein with this compound can be visualized as a series of sequential steps.
Amine Labeling Reaction
The chemical basis of the labeling process is the reaction between the succinimidyl ester group of the dye and a primary amine on the target molecule, forming a stable amide bond.
References
The Core Principles of Amine-Reactive Fluorescent Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive fluorescent dyes are indispensable tools in modern biological research and drug development, enabling the covalent labeling of proteins, antibodies, peptides, and amine-modified nucleic acids.[1][2][3] This attachment of a fluorescent reporter facilitates a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence in situ hybridization (FISH).[1][2][3] The fundamental principle behind this technology lies in the chemical reaction between a reactive moiety on the dye and a primary amine on the target biomolecule, forming a stable covalent bond.[1][4] The most commonly targeted functional groups are the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine residues, which are abundant on the surface of most proteins.[1][5] This guide provides a comprehensive technical overview of the core principles, reaction chemistries, experimental protocols, and key considerations for the effective use of amine-reactive fluorescent dyes.
Core Principles of Amine-Reactive Labeling
The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern life sciences research. The process hinges on the specific and stable reaction between the dye and the target molecule. Amine-reactive dyes are particularly popular due to the prevalence of primary amines in biomolecules.[1]
Chemical Reactivity and Mechanism
The most prevalent classes of amine-reactive fluorescent dyes utilize N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, and sulfonyl chlorides as their reactive groups.[2][6] The selection of a particular reactive group depends on the desired stability of the resulting bond and the specific experimental conditions.
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive reagents due to their high reactivity towards primary aliphatic amines and the formation of a highly stable amide bond.[1] The reaction, a nucleophilic acyl substitution, is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[1] Under these conditions, the primary amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[6] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye.[1]
Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea linkage.[1][7] Similar to NHS esters, this reaction is favored at an alkaline pH (typically pH > 9).[6][8] While widely used, the thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[1][6]
Sulfonyl Chlorides: Sulfonyl chlorides are another class of amine-reactive compounds that react with primary amines to form a very stable sulfonamide bond.[6][9] This reaction also proceeds optimally under alkaline conditions (pH 9-10).[6] Although the resulting sulfonamide linkage is exceptionally stable, sulfonyl chlorides are generally more challenging to work with than NHS esters and are not as commonly used for routine protein labeling.[6]
Quantitative Data of Common Amine-Reactive Dyes
The selection of a fluorescent dye is a critical step in experimental design and is dictated by factors such as the available excitation sources, the detection instrumentation, and the potential for spectral overlap in multi-color experiments.[1] The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[10][11]
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |
| Fluorescein (FITC) | Isothiocyanate | 494 | 518 | ~75,000 | 0.9 | Alexa Fluor® 488, CF®488A, DyLight® 488 |
| Alexa Fluor® 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92 | FITC, CF®488A, DyLight® 488 |
| BODIPY® FL | NHS Ester | 503 | 512 | ~80,000 | 0.97 | |
| Cy®3 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Alexa Fluor® 546, TRITC |
| TAMRA | NHS Ester | 555 | 580 | ~91,000 | 0.1 | Alexa Fluor® 555, Cy®3.5 |
| Texas Red® | Sulfonyl Chloride | 589 | 615 | ~85,000 | 0.61 | Alexa Fluor® 594 |
| Alexa Fluor® 647 | NHS Ester | 650 | 668 | ~239,000 | 0.33 | Cy®5, DyLight® 650 |
| Cy®5 | NHS Ester | 649 | 670 | ~250,000 | 0.2 | Alexa Fluor® 647, DyLight® 650 |
| Cy®7.5 | NHS Ester | 749 | 775 | ~250,000 | 0.12 | Alexa Fluor® 750 |
Note: Molar extinction coefficients and quantum yields are environmentally sensitive and the listed values are approximations. Please refer to the specific product documentation for precise values.
Experimental Protocols
The following are generalized protocols for labeling proteins and antibodies with amine-reactive fluorescent dyes. Optimization is often necessary for different proteins and dyes.[1]
Protocol 1: Labeling an IgG Antibody with an NHS Ester Dye
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody.[1]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
The first colored fraction to elute will be the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL, or the number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[12]
-
Calculate the DOL using the following formula: DOL = (A_max * M_protein) / ( (A₂₈₀ - (A_max * CF)) * ε_dye ) where:
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Protocol 2: Cell Surface Labeling with an Amine-Reactive Dye
This protocol is for labeling primary amines on the surface of live cells.
Materials:
-
Cells in suspension
-
Amine-reactive fluorescent dye
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), amine-free
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Wash cells twice with amine-free PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of the amine-reactive dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the dye stock solution to the cell suspension at a final concentration of 1 µM (this may require optimization).
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with a buffer containing protein (e.g., PBS with 1% BSA) to quench any unreacted dye.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Fundamentals | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Pacific Blue™ Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacific Blue™ (PB) succinimidyl ester is a fluorescent dye widely used for labeling antibodies and other proteins. This amine-reactive dye forms a stable covalent bond with primary amines (such as lysine residues) on the target protein. The resulting Pacific Blue™-conjugated antibodies are optimally excited by the violet laser (405 nm) and emit bright blue fluorescence, making them ideal for various applications, including flow cytometry, immunofluorescence, and other immunoassays. These application notes provide detailed protocols for labeling antibodies with Pacific Blue™ succinimidyl ester, calculating the degree of labeling, and long-term storage of the conjugates. An example of a signaling pathway that can be studied using these labeled antibodies is also presented.
Quantitative Data Summary
For successful antibody conjugation, it is crucial to consider the spectral properties of the dye and the optimal labeling conditions. The following tables summarize the key quantitative data for labeling antibodies with Pacific Blue™ succinimidyl ester.
Table 1: Spectral Properties of Pacific Blue™
| Property | Value |
| Excitation Maximum (Ex) | ~410 nm |
| Emission Maximum (Em) | ~455 nm[1] |
| Molar Extinction Coefficient (ε) at ~410 nm | 30,000 cm⁻¹M⁻¹[2] |
| Recommended Laser Line | Violet (405 nm) |
Table 2: Recommended Reaction and Storage Conditions
| Parameter | Recommended Value/Condition |
| Reaction Conditions | |
| Antibody Concentration | 1-2 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 |
| Molar Ratio of Dye to Antibody (IgG) | 5:1 to 15:1 (start with 10:1) |
| Incubation Time | 1 hour |
| Incubation Temperature | Room Temperature |
| Purification | |
| Method | Size-exclusion chromatography (e.g., Sephadex G-25) or spin columns |
| Storage | |
| Storage Buffer | PBS, pH 7.2-7.4 |
| Stabilizing Agents (optional) | 5-10 mg/mL BSA, 0.01-0.03% Sodium Azide |
| Short-term Storage (weeks) | 4°C, protected from light |
| Long-term Storage (months to a year) | -20°C with 50% glycerol, protected from light |
Experimental Protocols
Protocol 1: Labeling IgG Antibodies with Pacific Blue™ Succinimidyl Ester
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
Pacific Blue™ succinimidyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.
-
If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution.
-
Ensure the antibody solution is free from amine-containing substances like Tris or glycine, as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Pacific Blue™ succinimidyl ester to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to 1 mg of dye, add the calculated volume of DMSO based on its molecular weight.
-
Vortex briefly to fully dissolve the dye. This stock solution should be used promptly.
-
-
Perform the Labeling Reaction:
-
While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution. A dye-to-antibody molar ratio of 9:1 to 15:1 is recommended for IgGs.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugated Antibody:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions.
-
Collect the fractions containing the purified conjugate.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Pacific Blue™ (~410 nm, A_max).
-
-
Calculate the Molar Concentration of the Antibody:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at ~410 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Pacific Blue™, this is approximately 0.20).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~203,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the Molar Concentration of the Dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
A_max is the absorbance at ~410 nm.
-
ε_dye is the molar extinction coefficient of Pacific Blue™ at ~410 nm (30,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for IgG antibodies is typically between 4 and 7.
-
Protocol 3: Intracellular Staining for Flow Cytometry
This protocol outlines the general steps for using a Pacific Blue™-labeled antibody to detect an intracellular target.
Materials:
-
Cells in suspension
-
Pacific Blue™-conjugated antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Staining: Add the Pacific Blue™-conjugated antibody at the predetermined optimal concentration and incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer equipped with a violet laser.
Visualizations
Signaling Pathway: Canonical NF-κB Activation
The canonical NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its activation can be studied using Pacific Blue™-labeled antibodies against key pathway components, such as the phosphorylated form of IκBα or the p65 subunit of NF-κB, through techniques like immunofluorescence or intracellular flow cytometry.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow: Antibody Labeling and Purification
This workflow outlines the key steps involved in conjugating an antibody with Pacific Blue™ succinimidyl ester and purifying the final product.
Caption: Antibody labeling and purification workflow.
Logical Relationship: Intracellular Flow Cytometry Staining
This diagram illustrates the logical flow of the intracellular staining protocol for analyzing protein expression using flow cytometry.
Caption: Intracellular flow cytometry staining workflow.
References
Application Notes: Pacific Blue™ Succinimidyl Ester for Flow Cytometry
References
- 1. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 2. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Pacific Blue Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Pacific Blue Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 11. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Phycobiliprotein (PB) Succinimidyl Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phycobiliproteins (PB) are a class of highly fluorescent proteins derived from cyanobacteria and red algae, which serve as accessory light-harvesting pigments.[1][2] Their exceptional brightness and photostability make them ideal fluorescent labels for a variety of applications, including immunoassays, flow cytometry, and microscopy.[1][3] When conjugated to proteins, such as antibodies, the degree of labeling, or dye-to-protein ratio (D:P ratio or DOL), is a critical parameter that influences the performance of the conjugate.[4][5] An optimal D:P ratio ensures a bright signal without causing issues like fluorescence quenching or altered protein function that can arise from over-labeling.[4][5]
This document provides a detailed protocol for conjugating phycobiliprotein succinimidyl esters to proteins and a comprehensive guide to calculating the final dye-to-protein ratio. Succinimidyl esters (NHS esters) are amine-reactive chemical groups that form stable amide bonds with primary amines (e.g., the side chain of lysine residues) on the surface of proteins.[6][7][8]
Chemical Reaction
The conjugation of a PB succinimidyl ester to a protein involves the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein, typically a lysine residue, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (8.0-9.0).[7][9][10]
Figure 1: Reaction of this compound with a protein primary amine.
Experimental Protocol
This protocol outlines the steps for labeling a protein with a phycobiliprotein succinimidyl ester and purifying the resulting conjugate.
Materials
-
Protein to be labeled (e.g., IgG antibody)
-
Phycobiliprotein (PB) succinimidyl ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6][7]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][11]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spectrophotometer
Procedure
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7][11]
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[6][11] If necessary, dialyze the protein against PBS and then adjust the buffer to the reaction conditions.
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6][11]
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[11][12]
-
Collect the fractions containing the colored, labeled protein. The first colored band to elute is the conjugate.
-
Experimental Workflow
Figure 2: Workflow for protein conjugation and dye-to-protein ratio calculation.
Calculating the Dye-to-Protein Ratio
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (Amax) of the specific phycobiliprotein.[4][12][13]
Quantitative Data
The following table provides the necessary parameters for calculating the D:P ratio for common phycobiliproteins and a typical protein (IgG).
| Parameter | Symbol | R-Phycoerythrin (R-PE) | C-Phycocyanin (C-PC) | IgG (Antibody) |
| Maximum Absorbance Wavelength | Amax | 565 nm[1] | 620 nm[3] | 280 nm |
| Molar Extinction Coefficient | ε | 1,960,000 M-1cm-1 | 700,000 M-1cm-1 | 210,000 M-1cm-1[5] |
| Correction Factor at 280 nm | CF280 | 0.17[12] | ~0.18 (estimated) | N/A |
| Molecular Weight | MW | ~240,000 g/mol | ~232,000 g/mol [3] | ~150,000 g/mol [14] |
Note: The correction factor for C-PC is an estimation based on typical values for similar dyes. It is recommended to determine this value empirically if high accuracy is required.
Calculation Steps
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Adye / εdye
-
-
Calculate Dye-to-Protein Ratio:
-
D:P Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Example Calculation (for an R-PE-IgG conjugate):
-
Measured Values:
-
A280 = 0.85
-
A565 = 1.50
-
-
Constants for R-PE and IgG:
-
εIgG = 210,000 M-1cm-1
-
εR-PE = 1,960,000 M-1cm-1
-
CF280 for R-PE = 0.17
-
-
Calculations:
-
Aprotein = 0.85 - (1.50 x 0.17) = 0.595
-
IgG Concentration = 0.595 / 210,000 = 2.83 x 10-6 M
-
R-PE Concentration = 1.50 / 1,960,000 = 7.65 x 10-7 M
-
D:P Ratio = (7.65 x 10-7) / (2.83 x 10-6) ≈ 0.27
In this example, the dye-to-protein ratio is approximately 0.27, meaning on average there is 0.27 molecule of R-PE for every molecule of IgG.
-
Logical Relationship for Calculation
References
- 1. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abpbio.com [abpbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Peptide Conjugation with Pacific Blue™ Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Pacific Blue™ succinimidyl ester (PB SE) to peptides. Pacific Blue™ is a fluorescent dye that is excited by the 405 nm violet laser line and emits a blue fluorescence at approximately 455 nm.[1][2][3][4][5][6] Its succinimidyl ester functional group allows for the covalent labeling of primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine residues, through the formation of a stable amide bond.[7] This process is widely used to produce fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays.
The reaction between the N-hydroxysuccinimide (NHS) ester of Pacific Blue™ and a primary amine on the peptide is a nucleophilic acyl substitution. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] A competing reaction is the hydrolysis of the succinimidyl ester, which increases with pH. Therefore, careful control of the reaction conditions is crucial for successful conjugation.
Materials and Reagents
-
Pacific Blue™ Succinimidyl Ester (PB SE)
-
Peptide of interest with at least one primary amine
-
Solvent for PB SE: Anhydrous Dimethylsulfoxid (DMSO) or Dimethylformamid (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M phosphate buffer (pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[5]
-
Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M glycine
-
Purification System: Size-exclusion chromatography (e.g., Sephadex column), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or other suitable chromatographic methods.
-
Spectrophotometer or fluorometer for characterization
Quantitative Data Summary
The following tables summarize the key quantitative data for Pacific Blue™ succinimidyl ester and recommended starting conditions for peptide conjugation.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₇F₂NO₇ | [1][3] |
| Molecular Weight | 339.20 g/mol | [1][2][3] |
| Excitation Wavelength (λex) | ~405 nm | [2][3][4][5][6] |
| Emission Wavelength (λem) | ~455 nm | [2][3][4][5][6] |
| Extinction Coefficient | 46,000 cm⁻¹M⁻¹ at 404 nm | [8] |
| Quantum Yield | 0.78 | [8] |
| Parameter | Recommended Value | Notes |
| Molar Excess of PB SE to Peptide | 5- to 20-fold | The optimal ratio depends on the number of primary amines on the peptide and the desired degree of labeling. Empirical optimization is recommended. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.[2] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours), while reactions at 4°C can proceed overnight to minimize potential degradation of sensitive peptides. |
| Reaction Time | 1 hour to overnight | Monitor reaction progress if possible. |
| Solvent for PB SE Stock | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use as the NHS ester is moisture-sensitive. |
Experimental Protocols
Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in the chosen reaction buffer to the desired concentration (e.g., 5 mg/mL).
-
PB SE Stock Solution: Immediately before use, dissolve the Pacific Blue™ succinimidyl ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
Peptide Conjugation
-
Add the calculated volume of the PB SE stock solution to the peptide solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid peptide precipitation.
-
Mix the reaction mixture thoroughly by vortexing or pipetting.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Optional Quenching: To stop the reaction, add a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This will react with any unreacted PB SE.
Purification of the PB-Peptide Conjugate
It is crucial to remove unconjugated Pacific Blue™ and reaction byproducts. The choice of purification method depends on the properties of the peptide and the scale of the reaction.
-
Size-Exclusion Chromatography (Gel Filtration): This method is suitable for separating the labeled peptide from the small molecule dye and byproducts.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with the equilibration buffer. The labeled peptide will typically elute in the void volume, while the smaller, unconjugated dye molecules will be retained longer.
-
Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~405 nm (for Pacific Blue™) to identify the fractions containing the conjugate.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution purification and is the standard method for peptide purification.[9]
-
Use a C18 column and a gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA).
-
Inject the reaction mixture onto the column.
-
Elute with an increasing gradient of acetonitrile. The more hydrophobic labeled peptide will elute later than the unconjugated peptide and the free dye.
-
Collect the fractions corresponding to the desired product peak and confirm the identity and purity by analytical HPLC and mass spectrometry.
-
Characterization of the PB-Peptide Conjugate
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~405 nm (A₄₀₅).
-
Calculate the concentration of the peptide and the dye.
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per peptide.
-
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the Pacific Blue™ moiety to the peptide by observing the expected mass increase.
Diagrams
Caption: Chemical reaction pathway for the conjugation of Pacific Blue™ SE to a peptide.
References
- 1. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. PB succiniMidyl ester - Immunomart [immunomart.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 9. Chemical Abbreviation List Related to Peptides NovoPro [novoprolabs.com]
Application Notes and Protocols for Cell Surface Protein Labeling with Pacific Blue™ Succinimidyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pacific Blue™ succinimidyl ester is a fluorescent dye that belongs to the coumarin family. It is an amine-reactive probe that covalently binds to primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues, forming stable amide bonds.[1][2][3] This reactivity makes it an excellent tool for non-specifically labeling cell surface proteins.
The dye is optimally excited by the violet laser at approximately 403-410 nm and emits a bright blue fluorescence with a maximum emission around 455 nm.[1][4][5] Its favorable spectral properties make it a popular choice for multicolor flow cytometry applications, as it has minimal spectral overlap with commonly used green and red fluorophores.[4]
These application notes provide detailed protocols for the use of Pacific Blue™ succinimidyl ester for labeling cell surface proteins on live cells for analysis by flow cytometry.
Principle of the Reaction
The succinimidyl ester (SE) moiety of Pacific Blue™ reacts with primary amines on cell surface proteins in a nucleophilic substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 8.3-9.0), where the primary amine groups are deprotonated and therefore more nucleophilic.[1][6] The reaction results in the formation of a stable amide bond, covalently attaching the Pacific Blue™ fluorophore to the protein.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Pacific Blue™ SE Stock Solution | 1-10 mM in anhydrous DMSO | Prepare fresh before use. Store at -20°C for short-term storage.[7] |
| Cell Density for Labeling | 1 x 10⁶ to 1 x 10⁷ cells/mL | Optimal density may vary depending on cell type. |
| Labeling Buffer | Phosphate-Buffered Saline (PBS), pH 8.0-8.5 | Avoid buffers containing primary amines (e.g., Tris, glycine).[1] |
| Pacific Blue™ SE Working Concentration | 1-25 µg/mL (start with 5-10 µg/mL) | Titrate to determine the optimal concentration for your cell type and application. |
| Incubation Time | 15-30 minutes | Longer incubation times may increase background staining and affect cell viability. |
| Incubation Temperature | Room temperature or 4°C | Labeling at 4°C can reduce protein internalization. |
| Quenching Solution | PBS containing 10-100 mM glycine or Tris | Quenches unreacted dye to stop the labeling reaction. |
| Quenching Time | 5-10 minutes | |
| Cell Viability Post-Labeling | >95% | Assess using a viability dye such as Propidium Iodide or SYTOX™ Green. |
| Flow Cytometry Excitation/Emission | 405 nm / 450/50 nm bandpass filter | [4] |
Experimental Protocols
Protocol 1: Preparation of Pacific Blue™ Succinimidyl Ester Stock Solution
-
Allow the vial of Pacific Blue™ succinimidyl ester to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution. For example, to a 1 mg vial (MW ~339 g/mol ), add ~295 µL of DMSO for a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Use the stock solution immediately or aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Labeling of Cell Surface Proteins on Live Cells
-
Harvest cells and wash them twice with 1X PBS (amine-free) by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS, pH 8.0-8.5, at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Add the desired amount of Pacific Blue™ succinimidyl ester stock solution to the cell suspension. A final concentration of 5-10 µg/mL is a good starting point. Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.
-
To stop the reaction, add a quenching solution (e.g., PBS with 10-100 mM glycine or Tris) to the cell suspension.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with 1X PBS or a suitable cell culture medium to remove any unreacted dye and quenching solution.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% BSA).
Protocol 3: Assessment of Cell Viability Post-Labeling
-
Following the final wash step in the labeling protocol, resuspend the cells in 1X Annexin V binding buffer.
-
Add a cell viability dye, such as Propidium Iodide (PI) or SYTOX™ Green, according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Analyze the cells immediately by flow cytometry. Live cells will be Pacific Blue™ positive and PI/SYTOX™ Green negative.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Applications
Cell surface protein labeling with Pacific Blue™ succinimidyl ester has a wide range of applications in biological research and drug development:
-
Immunophenotyping: In conjunction with specific antibodies, it can be used to identify and quantify different cell populations in a heterogeneous sample.[4]
-
Cell Tracking: Labeled cells can be tracked in vitro and in vivo to study cell migration, proliferation, and differentiation.
-
Protein Internalization Studies: By labeling surface proteins and monitoring the fluorescence over time, researchers can study the rate of protein internalization and recycling.
-
Studying Signaling Pathways: Changes in the cell surface proteome in response to stimuli can be analyzed to understand signaling pathways. For example, labeling cells before and after ligand stimulation can reveal changes in receptor tyrosine kinase (RTK) levels on the cell surface.[8][9]
-
High-Throughput Screening: The protocol is amenable to high-throughput screening assays to identify compounds that alter the cell surface protein landscape.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence intensity | - Low dye concentration- Inefficient labeling (incorrect pH)- Low protein expression | - Increase dye concentration- Ensure labeling buffer pH is 8.0-8.5- Use a cell line with higher target protein expression |
| High background fluorescence | - High dye concentration- Inadequate quenching- Insufficient washing | - Decrease dye concentration- Increase quenching time or quencher concentration- Increase the number of wash steps |
| Poor cell viability | - High dye concentration- Extended incubation time- Harsh cell handling | - Optimize dye concentration- Reduce incubation time- Handle cells gently during washing steps |
| High cell-to-cell variability | - Incomplete dye dissolution- Non-uniform cell suspension | - Ensure dye is fully dissolved in DMSO- Gently mix cells during labeling |
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacific Blue Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: PB Succinimidyl Ester in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to PB Succinimidyl Ester
This compound, also known as Pacific Blue™ succinimidyl ester or Ocean Blue™, SE, is a fluorescent dye belonging to the coumarin family.[1][2] It is characterized by its blue fluorescence, with excitation and emission maxima typically around 405-410 nm and 455 nm, respectively.[1][2][3] This makes it particularly suitable for multicolor immunofluorescence microscopy, especially when using a 405 nm laser for excitation.
The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines (-NH2), such as those found on lysine residues of proteins, to form a stable amide bond.[4] This property makes this compound a valuable tool for conjugating antibodies and other proteins with a fluorescent tag for subsequent visualization in immunofluorescence applications.
Key Applications in Immunofluorescence
-
Antibody Conjugation: Covalently labeling primary and secondary antibodies for direct and indirect immunofluorescence staining of cells and tissues.
-
Protein Labeling: Tagging other proteins of interest for localization and tracking studies.
-
Cellular Staining: While less common for general cellular staining compared to cell-permeant dyes, amine-reactive dyes can be used to label cell surface proteins of live cells or intracellular proteins in fixed and permeabilized cells.
Quantitative Data Summary
For reproducible and optimal results, careful consideration of experimental parameters is crucial. The following tables summarize key quantitative data for using this compound.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (Ex) | ~405 - 410 nm |
| Emission Maximum (Em) | ~455 nm |
| Common Laser Line | 405 nm |
| Common Emission Filter | 450/50 nm BP |
| Synonyms | Pacific Blue™ succinimidyl ester, Ocean Blue™, SE[1][2] |
Table 2: Recommended Parameters for Antibody Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | Antibody solution should be free of amine-containing stabilizers like Tris, glycine, BSA, or gelatin, as they compete with the labeling reaction.[4][5] |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[6] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 | A slightly basic pH is required to deprotonate the primary amines for efficient reaction.[4][7] |
| Dye Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[4][7] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each antibody. A common starting point is a 10:1 to 15:1 molar ratio.[4][6][7] |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature | |
| Quenching of Reaction | 1 M Tris-HCl or Glycine (50-100 mM final concentration) | Optional step to stop the reaction by consuming unreacted dye.[7] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | To remove unconjugated dye.[4][5] |
Table 3: Recommended Parameters for Cell Staining (General Protocol for Amine-Reactive Dyes)
| Parameter | Recommended Value | Notes |
| Cell Suspension Buffer | PBS or HBSS | Should be free of serum or other proteins during the labeling step. |
| Dye Concentration | 0.5 - 20 µM | The optimal concentration is cell-type dependent and should be determined empirically to achieve sufficient staining without causing toxicity.[8][9] |
| Incubation Time | 10 - 30 minutes | |
| Incubation Temperature | Room Temperature or 37°C | |
| Washing and Quenching | Complete culture medium containing serum | Serum proteins will quench the reaction by reacting with any remaining free dye.[8] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of an IgG antibody with this compound.
Materials:
-
IgG antibody to be labeled
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification resin (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate Buffered Saline (PBS), pH 7.4
-
(Optional) 1 M Tris-HCl or Glycine, pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[4][7] For example, dissolve 1 mg of this compound (MW ~339 g/mol ) in approximately 295 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.
-
-
Labeling Reaction:
-
While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution to achieve the desired dye:antibody molar ratio (e.g., 10:1).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[4]
-
The first colored fraction to elute will be the conjugated antibody.
-
Alternatively, the reaction mixture can be dialyzed against PBS at 4°C with several buffer changes.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~410 nm for PB).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if it will not interfere with downstream applications) and a bacteriostatic agent like sodium azide. The conjugate can also be stored at -20°C in 50% glycerol.[4]
-
Protocol 2: Immunofluorescence Staining of Fixed and Permeabilized Cells
This protocol provides a general workflow for using a PB-conjugated primary or secondary antibody to stain intracellular targets in cultured cells.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody (if using a PB-conjugated secondary)
-
PB-conjugated antibody (primary or secondary)
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells briefly with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation (for indirect staining):
-
Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
PB-Conjugated Antibody Incubation:
-
Dilute the PB-conjugated antibody in blocking buffer to its optimal working concentration.
-
Incubate the cells with the PB-conjugated antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for PB (e.g., ~405 nm excitation and ~455 nm emission).
-
Visualizations
Caption: Workflow for conjugating antibodies with this compound.
Caption: General workflow for immunofluorescence staining.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pacific Blue™ Succinimidyl Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacific Blue™ succinimidyl ester (PB-SE) is a widely used fluorescent probe for labeling proteins, antibodies, and other biomolecules.[1][2] This amine-reactive dye is particularly valuable in applications such as flow cytometry, fluorescence microscopy, and immunoassays due to its excitation by the violet laser (405 nm).[1][2] The succinimidyl ester moiety reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3][4] Achieving optimal and reproducible labeling is critically dependent on the reaction buffer conditions. These application notes provide a detailed guide to the essential buffer parameters and a step-by-step protocol for successful PB-SE labeling.
The reaction between the succinimidyl ester and a primary amine is a nucleophilic acyl substitution.[] The efficiency of this reaction is highly pH-dependent.[6][7] At acidic pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive.[6][7] Conversely, at alkaline pH, the desired reaction with amines is favored; however, the competing reaction of hydrolysis of the succinimidyl ester also increases significantly with pH.[8][9] This hydrolysis reaction inactivates the dye and reduces labeling efficiency. Therefore, careful control of the reaction buffer is paramount for successful conjugation.
Critical Buffer Conditions for PB-SE Labeling
The selection of an appropriate buffer system is the most critical factor in PB-SE labeling. The ideal buffer maintains a pH that balances efficient amine reactivity with minimal dye hydrolysis and is free of extraneous nucleophiles that can compete with the labeling reaction.
Key Buffer Requirements:
-
Amine-Free Buffers: The buffer itself must not contain primary or secondary amines.[3][] Common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible as they will react with the succinimidyl ester, quenching the dye and reducing the labeling efficiency of the target protein.[1][8]
-
Optimal pH Range: The reaction should be performed at a pH between 7.2 and 9.0.[1][][8] The most commonly recommended range is pH 8.0-9.0 to ensure that a sufficient proportion of the primary amines on the protein are deprotonated and available for reaction.[1][3][6]
-
Buffer Composition: Several amine-free buffers are suitable for PB-SE labeling. The choice may depend on the specific protein's stability and solubility.
-
Phosphate-Buffered Saline (PBS): A common choice, typically at pH 7.2-7.4. While the reaction is slower at this pH compared to more alkaline conditions, hydrolysis of the NHS ester is also reduced, allowing for longer reaction times.[3]
-
Bicarbonate Buffer: 0.1 M sodium bicarbonate at pH 8.3-9.0 is frequently recommended for efficient labeling.[1][3][6]
-
Borate Buffer: Can also be used in the pH 8.0-9.0 range.[8]
-
HEPES Buffer: Provides good buffering capacity in the physiological pH range (7.2-7.5).[8]
-
-
Absence of Other Nucleophiles: Substances like sodium azide and thimerosal, often used as preservatives, can interfere with the labeling reaction and should be removed by dialysis or buffer exchange prior to labeling.[1] Similarly, protein preparations containing stabilizers like bovine serum albumin (BSA) or gelatin are not suitable for labeling as these proteins will also be labeled.[1][10]
Summary of Buffer Conditions and Labeling Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 9.0 | Balances amine reactivity and NHS ester hydrolysis. Optimal is often 8.3-8.5.[6][7][8] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary and secondary amines.[3][8] |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the labeling reaction.[1][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[1][6] |
| Molar Excess of Dye | 5 - 20 fold | The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster (1-2 hours), while 4°C reactions can proceed overnight to minimize protein degradation.[6][8] |
| Quenching Agent | 1 M Tris-HCl or Glycine | Added after the reaction to consume any unreacted dye.[8] |
Experimental Protocol: PB-SE Labeling of an Antibody
This protocol provides a general procedure for labeling 1 mg of an antibody (e.g., IgG, ~150 kDa). Optimization may be required for other proteins.
Materials:
-
Antibody (1 mg) in an amine-free buffer (e.g., PBS)
-
Pacific Blue™ succinimidyl ester (PB-SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[1] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]
-
If the protein concentration is below 2 mg/mL, it should be concentrated using an appropriate method.[1]
-
-
Preparation of Reagents:
-
Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate (pH 8.5) to the antibody solution to raise the pH to the optimal range for labeling.[11]
-
PB-SE Stock Solution: Immediately before use, dissolve the PB-SE in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.
-
-
Labeling Reaction:
-
Calculate the required volume of PB-SE stock solution. A 10-fold molar excess is a good starting point.
-
Add the calculated volume of PB-SE stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2] For sensitive proteins, the reaction can be carried out for 2 hours to overnight at 4°C.
-
-
Quenching the Reaction:
-
Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PB-SE.[8]
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~404 nm (for Pacific Blue™).[1]
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye. Correction factors for the dye's absorbance at 280 nm should be applied.
-
-
Storage:
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for Pacific Blue™ succinimidyl ester labeling of proteins.
Caption: Reaction mechanism of PB-SE with a primary amine on a protein.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. glenresearch.com [glenresearch.com]
- 4. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes and Protocols: A Step-by-Step Guide to PB Succinimidyl Ester Conjugation
Introduction
N-hydroxysuccinimide (NHS) esters are among the most common amine-reactive reagents used in bioconjugation.[1] Specifically, Pacific Blue™ (PB) succinimidyl ester (SE), also known as an NHS ester, is a fluorescent labeling reagent that covalently attaches the Pacific Blue™ fluorophore to biomolecules. This process is primarily used for labeling proteins, such as antibodies, through the formation of a stable amide bond with primary amino groups.[2][3] The primary targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][4] This conjugation chemistry is favored for its efficiency and the stability of the resulting bond, making it a cornerstone technique in creating fluorescent probes for applications like flow cytometry, immunofluorescence, and other bio-assays.[3][]
This guide provides a detailed protocol for the conjugation of PB succinimidyl ester to proteins, aimed at researchers, scientists, and drug development professionals.
Reaction Mechanism
The core of the conjugation process is a nucleophilic acyl substitution reaction.[1] The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide linkage.[1][6]
Caption: Chemical reaction of a primary amine with an NHS ester.
Experimental Protocols
Key Considerations for Successful Conjugation
The efficiency of the labeling reaction is dependent on several critical factors that must be carefully controlled.
-
pH: The reaction is strongly pH-dependent.[7] Primary amines must be in a non-protonated state to be nucleophilic. Therefore, the reaction buffer should be slightly alkaline, typically between pH 8.3 and 9.0.[8][9][10] Below this range, the reaction rate slows considerably, while above it, the rate of hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency.[10][11]
-
Buffer Composition: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[9][12] Recommended buffers include phosphate, bicarbonate, or borate buffers.[10][12][13]
-
Protein Purity and Concentration: The protein solution must be free of other amine-containing stabilizers like bovine serum albumin (BSA), gelatin, or free amino acids.[2][14] For optimal labeling, the protein concentration should be between 2 and 10 mg/mL.[12][14][15] Lower concentrations can significantly decrease labeling efficiency.[2]
-
NHS Ester Stability: NHS esters are moisture-sensitive and susceptible to hydrolysis.[10][11] The reagent should be stored desiccated at -20°C to -80°C.[3] Stock solutions should be prepared in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][7] While DMSO stock solutions can be stored at -20°C for a few weeks, aqueous solutions must be used immediately.[2][16]
Caption: Factors influencing the PB-NHS ester conjugation reaction.
Materials and Reagents
-
Protein (e.g., IgG antibody) in an amine-free buffer
-
This compound
-
Anhydrous DMSO or DMF[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[2][12]
-
Quenching Reagent (optional): 1 M Tris-HCl or 1 M Glycine, pH 8.0[1]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column[2][][12]
-
Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4[14]
-
Spectrophotometer
Experimental Workflow Overview
The conjugation process follows a clear sequence of steps from preparation to final characterization.
Caption: Overall workflow for PB-NHS ester protein conjugation.
Detailed Step-by-Step Protocol
Step 1: Preparation of Protein Solution
-
Ensure the protein is in an appropriate amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[14][15]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[14][15] If the solution is too dilute, it can be concentrated using an ultrafiltration device.[2]
-
Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3).[2][7]
Step 2: Preparation of PB-NHS Ester Stock Solution
-
Allow the vial of PB-NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]
-
Prepare a 10 mM stock solution by dissolving the PB-NHS ester in anhydrous DMSO or DMF.[2][12] For example, add 100 µL of DMSO to 1 µmol of the ester.[2]
-
Vortex briefly to ensure the dye is fully dissolved.[2] This solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution for long periods.[15][17]
Step 3: Conjugation Reaction
-
Calculate the volume of PB-NHS ester stock solution needed. The optimal molar ratio of dye to protein can vary, but a starting point of a 10:1 to 15:1 molar excess of dye is recommended.[2][12] This ratio may need to be optimized for each specific protein and application.[4]
-
While gently stirring or vortexing the protein solution, add the calculated volume of PB-NHS ester stock solution in a dropwise fashion.[2]
-
Incubate the reaction at room temperature for 1 hour, protected from light.[2][3] Some protocols may suggest longer incubation times (up to 4 hours) or incubation on ice overnight.[13][18]
-
(Optional) To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 50-100 mM to react with any excess NHS ester.[12]
Step 4: Purification of the Conjugate
-
Immediately after the incubation, purify the conjugate to separate the labeled protein from unreacted free dye and reaction byproducts.[2][]
-
The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[2][17] Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column and elute with PBS. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the purified protein conjugate.[14]
Step 5: Characterization - Calculating the Degree of Labeling (DOL) The DOL is the average number of fluorophore molecules conjugated to each protein molecule.[2]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_prot) and at the absorbance maximum for Pacific Blue™ (~410 nm, A_dye). The solution may need to be diluted in PBS for accurate measurement.[2][14]
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_dye × CF₂₈₀)] / ε_prot
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_dye is the absorbance of the conjugate at ~410 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (specific to the dye lot).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the molar concentration of the dye:
-
Dye Conc. (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of Pacific Blue™ at ~410 nm (~30,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
The optimal DOL for antibodies is typically between 2 and 10.[14]
-
Step 6: Storage of the Conjugate
-
For short-term storage, keep the conjugate at 4°C, protected from light. The addition of 0.01-0.03% sodium azide can prevent microbial growth.[2]
-
For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and store at -20°C or -80°C.[2][3] Adding glycerol to a final concentration of 50% can also prevent freeze-thaw damage when storing at -20°C.[2] Under these conditions, conjugates can be stable for a year or more.[2]
Data Presentation
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Notes | Citations |
| Reaction pH | 8.3 - 9.0 | Critical for ensuring primary amines are deprotonated and reactive. | [7][9][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 50 mM Borate | Must be free of primary amines (e.g., Tris, Glycine). | [10][12] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [12][14][15] |
| Dye:Protein Molar Ratio | 10:1 to 15:1 (starting point) | Should be optimized for the specific protein and desired DOL. | [2][12][19] |
| Reaction Temperature | Room Temperature | Most common condition; some protocols may use 4°C. | [3][9] |
| Reaction Time | 1 - 4 hours | Protect from light during incubation. | [2][3][13] |
| Storage (Short-Term) | 4°C with 0.02% Sodium Azide | Protect from light. | [2] |
| Storage (Long-Term) | -20°C or -80°C with stabilizer | Add 50% glycerol or BSA (5-10 mg/mL) to prevent damage. | [2][3] |
Table 2: Troubleshooting Common Issues in PB-NHS Ester Conjugation
| Issue | Potential Cause(s) | Suggested Solution(s) | Citations |
| Low DOL / Low Labeling Efficiency | 1. Protein concentration is too low.2. Reaction pH is too low.3. Presence of competing amines (Tris, BSA).4. Hydrolysis of PB-NHS ester. | 1. Concentrate protein to >2 mg/mL.2. Ensure buffer pH is 8.3-9.0.3. Perform buffer exchange into an amine-free buffer.4. Use fresh, anhydrous DMSO/DMF; prepare dye stock immediately before use. | [2][][14] |
| High DOL / Protein Precipitation | 1. Molar ratio of dye:protein is too high.2. Over-incubation. | 1. Reduce the molar excess of the PB-NHS ester.2. Reduce the reaction time. | [] |
| Inconsistent Results | 1. Inaccurate protein concentration measurement.2. Moisture contamination of NHS ester.3. Inconsistent reaction times or temperatures. | 1. Accurately determine protein concentration before starting.2. Store NHS ester desiccated; allow to warm to RT before opening.3. Standardize all protocol steps. | [2][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. ulab360.com [ulab360.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 15. abpbio.com [abpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. genecopoeia.com [genecopoeia.com]
- 18. interchim.fr [interchim.fr]
- 19. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with PB Succinimidyl Ester
Welcome to the technical support center for PB (Pacific Blue™) succinimidyl ester labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is PB succinimidyl ester used for?
This compound is an amine-reactive fluorescent dye used to covalently label proteins, antibodies, and other biomolecules containing primary amines (such as lysine residues or the N-terminus).[1][2][3][4][5] The resulting fluorescently labeled molecules are commonly used in applications such as flow cytometry, fluorescence microscopy, and immunofluorescence assays.[1][3][4] PB dye is excited by the violet laser at approximately 405 nm and emits a bright blue fluorescence around 455 nm.[1][2][3][4][6]
Q2: How does the labeling reaction work?
The succinimidyl ester (SE) moiety of PB reacts with primary amines on the target biomolecule to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile.
Q3: What are the main causes of low labeling efficiency?
Low labeling efficiency can result from several factors, including:
-
Suboptimal pH: The reaction is highly pH-dependent.
-
Hydrolysis of the this compound: The ester is susceptible to hydrolysis, especially at high pH.
-
Presence of competing primary amines: Buffers or contaminants with primary amines will compete with the target molecule for the dye.
-
Low concentration of reactants: Insufficient concentration of the protein or the dye can slow down the labeling reaction, allowing hydrolysis to dominate.
-
Poor quality or degraded this compound: Improper storage or handling of the dye can lead to loss of reactivity.
-
Inaccessible amine groups on the target molecule: The primary amines on the protein may be sterically hindered or buried within the protein's structure.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low labeling efficiency.
Problem: Low or No Fluorescence Signal from Labeled Protein
This is the most common indicator of a failed or inefficient labeling reaction. Follow the steps below to diagnose the potential cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low labeling efficiency.
Detailed Troubleshooting Steps
1. Verify Reaction pH
The reaction between the succinimidimidyl ester and the primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3 to 9.0.[7][8][9]
-
Why it's important: At lower pH, primary amines are protonated (-NH3+) and are not nucleophilic, thus they do not react with the ester. At higher pH (above 9.5), the rate of hydrolysis of the succinimidyl ester increases significantly, which competes with the desired labeling reaction.[4][10][11][12]
-
Corrective Actions:
2. Check Buffer Composition
The presence of extraneous primary amines in the reaction buffer is a common cause of low labeling efficiency.
-
Why it's important: Any molecule containing a primary amine can compete with your target protein for reaction with the this compound. Common culprits include Tris (tris(hydroxymethyl)aminomethane) and glycine buffers.[9] Additives like sodium azide do not typically interfere with the labeling reaction.[14]
-
Corrective Actions:
-
Avoid using buffers containing primary amines.
-
If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[9]
-
Ensure your protein sample is free from amine-containing stabilizers like bovine serum albumin (BSA) or gelatin.[9][15]
-
3. Assess Reagent Quality and Concentration
The quality and concentration of both the this compound and the target protein are critical for a successful reaction.
-
This compound:
-
Why it's important: this compound is moisture-sensitive and can hydrolyze over time, even in solid form if not stored properly.[8] Stock solutions in anhydrous DMSO or DMF are also susceptible to degradation and should be used promptly.[8]
-
Corrective Actions:
-
Store the solid this compound desiccated at -20°C and protected from light.[1][4]
-
Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8] While a DMSO stock solution can be stored at -20°C for a short period (e.g., up to two weeks), fresh preparations are always recommended to ensure maximum reactivity.[8]
-
Increase the molar excess of the this compound to the protein. A starting point of a 10:1 to 15:1 molar ratio is often recommended, but this may need to be optimized.[7]
-
-
-
Protein Concentration:
-
Why it's important: The labeling reaction is a bimolecular reaction, so the rate is dependent on the concentration of both reactants. At low protein concentrations, the competing hydrolysis reaction of the succinimidyl ester can become dominant.
-
Corrective Actions:
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Notes |
| Reaction pH | 8.3 - 9.0 | Balances amine reactivity and ester hydrolysis.[7][8][9] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[7][8] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization; may need adjustment based on the protein.[7][9] |
| Reaction Time | 1 - 2 hours at RT | Longer times may be needed at 4°C to minimize hydrolysis. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis. |
4. Evaluate Protein Suitability
The properties of the target protein itself can influence the labeling efficiency.
-
Why it's important: The primary amines (N-terminus and lysine residues) on the protein's surface must be accessible to the this compound. If these residues are buried within the protein's folded structure, they will not be available for labeling. Additionally, impurities in the protein preparation can interfere with the reaction.
-
Corrective Actions:
-
If possible, use structural information (e.g., PDB files) to assess the accessibility of lysine residues.
-
Ensure the protein is highly purified.
-
Consider that some proteins may not be suitable for amine-reactive labeling due to a lack of accessible primary amines.
-
Experimental Protocol: Labeling an IgG Antibody with this compound
This protocol provides a general guideline. Optimization may be required for specific antibodies and applications.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow
Caption: A step-by-step workflow for labeling an antibody with this compound.
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Adjust the Reaction pH:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. Mix well by vortexing.
-
This solution should be prepared immediately before use.[8]
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired dye:protein molar ratio (e.g., 10:1).
-
Add the dye solution dropwise while gently stirring or vortexing the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterize the Conjugate (Optional but Recommended):
-
Store the Conjugate:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with downstream applications) and store at -20°C, possibly with 50% glycerol.[14]
-
This technical support guide provides a comprehensive overview of troubleshooting low labeling efficiency with this compound. By systematically addressing the key parameters of the labeling reaction, researchers can optimize their protocols for successful and reproducible results.
References
- 1. Pacific Blue SucciniMidyl Ester | 215868-33-0 [chemicalbook.com]
- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 3. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Invitrogen Pacific Blue Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Technical Support Center: Troubleshooting Protein Precipitation During Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein precipitation issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
???+ question "What are the primary causes of protein precipitation during a labeling reaction?"
???+ question "How does the choice of labeling dye affect protein aggregation?"
???+ question "What is the ideal protein concentration for a labeling reaction?"
???+ question "Can the dye-to-protein ratio influence aggregation?"
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
Visible turbidity is a clear sign of significant protein aggregation. The following steps can be taken to troubleshoot this issue.
-
Re-evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.[1]
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[1][2]
-
-
Optimize Labeling Stoichiometry:
-
Reduce the molar ratio of the labeling reagent to the protein. A titration experiment can help determine the optimal ratio that provides sufficient labeling with minimal aggregation.[1]
-
-
Lower Protein Concentration:
-
Decrease the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[1]
-
-
Change the Labeling Reagent:
-
If you are using a hydrophobic dye, consider switching to a more hydrophilic or sulfonated version.[1]
-
-
Incorporate Stabilizing Additives:
-
Add stabilizing agents to the buffer to improve protein solubility. Refer to the table below for common additives and their recommended concentrations.
-
-
Control Temperature:
-
Performing the labeling reaction at a lower temperature, such as 4°C, can slow down the aggregation process, though it may require a longer reaction time.[1]
-
Issue 2: No Visible Precipitation, but Soluble Aggregates are Detected
Even in the absence of visible precipitation, soluble aggregates may be present, which can affect experimental results.
-
Analytical Characterization:
-
Routinely analyze your protein before and after labeling using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor for the formation of soluble aggregates.[1]
-
-
Refine Buffer Composition:
-
The presence of soluble aggregates indicates that the buffer conditions may not be optimal. Systematically screen different buffer components, pH values, and additives to find a formulation that keeps the protein in its monomeric state.[1]
-
-
Optimize Purification of the Labeled Protein:
-
Consider Co-solvents:
-
The addition of co-solvents like glycerol or sucrose can enhance protein stability. Experiment with different concentrations to find the optimal level for your protein.[1]
-
Data Presentation
Table 1: Common Stabilizing Additives to Prevent Protein Precipitation
| Additive Category | Example Additive | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5% - 10% (w/v) | Stabilize the protein's native structure through preferential exclusion.[] |
| Sorbitol | 5% - 20% (w/v) | Stabilizes proteins via their hydroxyl groups, preventing aggregation.[] | |
| Glycerol | 5% - 20% (v/v) (up to 50% for storage) | Increases viscosity, reduces molecular collisions, and stabilizes aggregation-prone intermediates.[1][][6][7] | |
| Amino Acids | L-Arginine | 0.1 - 2 M | Can reduce surface hydrophobicity through various interactions, thus stabilizing the protein.[] |
| L-Glutamic Acid | 50 - 500 mM | Often used with L-Arginine to maintain pH neutrality and improve solubility. | |
| Salts | Sodium Chloride (NaCl) | 150 mM - 1 M | Shields surface charges to reduce intermolecular electrostatic interactions.[1] |
| Detergents | Tween 20, CHAPS | Low concentrations (e.g., 0.05% - 0.1%) | Non-denaturing detergents that can help solubilize protein aggregates.[8] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Solubility
-
Prepare Protein Stock: Prepare a stock solution of your purified, unlabeled protein in a minimal, unbuffered solution (e.g., ultrapure water or a very low molarity buffer).
-
Prepare Buffer Series: Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) and different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Small-Scale Reactions: Perform small-scale labeling reactions in each of the prepared buffer conditions.
-
Monitor Aggregation: During and after the reaction, monitor for aggregation by visual inspection (cloudiness) and by measuring the absorbance at 600 nm.
-
Analyze Labeling Efficiency: For the conditions that do not show aggregation, analyze the labeling efficiency to select the optimal buffer.
Protocol 2: Screening of Stabilizing Additives
-
Prepare Additive Stocks: Prepare concentrated stock solutions of various additives from Table 1.
-
Add to Protein Solution: To your protein solution in the optimal buffer (determined from Protocol 1), add an additive to the desired final concentration.
-
Incubate: Incubate the protein-additive mixture on ice for 15-30 minutes.
-
Labeling Reaction: Proceed with the labeling reaction as planned.
-
Monitor Aggregation: Monitor for any signs of precipitation as described in Protocol 1.
-
Optimize: Test different additives and a range of their concentrations to identify the most effective combination for your specific protein.
Protocol 3: Quantitative Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other particulates.
-
Prepare samples at a concentration suitable for the DLS instrument, typically between 0.1-1.0 mg/mL.
-
Use the same buffer for the sample and the blank measurement.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
-
Data Acquisition:
-
Place the sample in the instrument and acquire data according to the manufacturer's instructions. The instrument measures fluctuations in scattered light intensity to determine the size distribution of particles in the solution.
-
-
Data Analysis:
Mandatory Visualization
References
- 1. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 9. azonano.com [azonano.com]
- 10. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biomolecules Labeled with PB Succinimidyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of unconjugated PB (Pacific Blue™) succinimidyl ester from your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is PB succinimidyl ester and why does it need to be removed after conjugation?
This compound is an amine-reactive fluorescent dye used to label proteins, antibodies, and other biomolecules. The succinimidyl ester group reacts with primary amines on the target molecule to form a stable covalent bond. However, not all of the dye will react with your biomolecule. This unreacted, or unconjugated, dye must be removed from the final product. Residual free dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in downstream functional assays.
Q2: What are the common methods to remove unconjugated this compound?
The three most common methods for removing unconjugated dyes are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. The larger, labeled biomolecule will pass through the column more quickly than the smaller, unconjugated dye molecules.
-
Dialysis: This method involves placing the labeling reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The smaller, unconjugated dye molecules diffuse out into a larger volume of buffer, while the larger, labeled biomolecule is retained.
-
Precipitation: An organic solvent, such as acetone, is added to the reaction mixture to precipitate the labeled protein. The unconjugated dye, which is soluble in the organic solvent, remains in the supernatant and is discarded.
Q3: Which method is best for my application?
The choice of method depends on several factors, including the size and stability of your biomolecule, the required purity, the sample volume, and the available equipment. The table below provides a comparison of the different methods.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Acetone Precipitation |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Differential solubility |
| Protein Recovery | >95% (with appropriate resin) | Variable; can be low for dilute samples (<90%) | >95% (with added salt); can be as low as 50% |
| Unconjugated Dye Removal | High | Moderate to High (requires multiple buffer changes) | High |
| Speed | Fast (minutes to an hour) | Slow (hours to overnight) | Fast (about an hour) |
| Sample Dilution | Can be significant | Can increase sample volume | Concentrates the sample |
| Potential for Protein Denaturation | Low | Low | High |
| Scalability | Easily scalable | Can be cumbersome for large volumes | Suitable for a range of volumes |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low protein recovery | - Protein is sticking to the column resin. - Protein has aggregated and is being filtered out by the column frit. - Inappropriate column size for the sample volume. | - Use a resin with low non-specific binding properties. - Centrifuge the sample before loading to remove aggregates. - Ensure the sample volume is within the recommended range for the column (typically 1-5% of the column volume).[1] |
| Poor separation of dye and protein | - Incorrect resin pore size. - Flow rate is too high. - Column is overloaded. | - Choose a resin with a fractionation range appropriate for your protein and the dye. - Reduce the flow rate to allow for better separation. - Decrease the amount of sample loaded onto the column. |
| Protein elutes in the void volume | - Protein has aggregated into a very large complex. | - Analyze the sample for aggregation before purification. Consider optimizing labeling conditions (e.g., lower dye:protein ratio) to prevent aggregation. |
Dialysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low protein recovery | - Non-specific binding of the protein to the dialysis membrane. - Use of a membrane with too large of a molecular weight cut-off (MWCO). | - For dilute protein samples, add a carrier protein like BSA. - Use a dialysis membrane with an MWCO that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). |
| Sample volume increases significantly | - Osmotic pressure difference between the sample and the dialysis buffer. | - If the sample contains a high concentration of solutes, perform a stepwise dialysis with decreasing buffer concentrations. |
| Incomplete removal of free dye | - Insufficient buffer volume or too few buffer changes. - Dialysis time is too short. | - Use a large volume of dialysis buffer (at least 200-500 times the sample volume) and perform at least three buffer changes.[2] - Extend the dialysis time, potentially overnight at 4°C. |
| Protein precipitation in the dialysis tubing | - The buffer composition is not optimal for protein stability (e.g., pH is close to the protein's isoelectric point). | - Ensure the dialysis buffer has a pH and ionic strength that maintains the solubility and stability of your protein. |
Acetone Precipitation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low protein recovery | - Incomplete precipitation. - Protein pellet is not firmly packed and is lost during supernatant removal. - Over-drying the pellet, making it difficult to redissolve. | - Add a small amount of salt (e.g., 10-30 mM NaCl) to the acetone to enhance precipitation.[3][4] - Ensure adequate centrifugation speed and time to form a compact pellet. - Air-dry the pellet for a limited time; do not over-dry. |
| Protein pellet is difficult to redissolve | - Protein has denatured and aggregated. - The pellet was over-dried. | - Use a denaturing buffer (e.g., containing SDS or urea) for resolubilization if compatible with downstream applications. - Gently break up the pellet with a pipette tip before adding the resolubilization buffer. |
| Precipitation of the dye with the protein | - The dye has low solubility in the acetone-water mixture. | - This is less common for small molecule dyes but can occur. Ensure a sufficient volume of acetone is used. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate a size exclusion chromatography column (e.g., a pre-packed desalting column) with a buffer suitable for your protein (e.g., PBS). The buffer should be filtered and degassed.
-
Sample Loading: Load the entire volume of the labeling reaction onto the column.
-
Elution: Begin eluting the sample with the equilibration buffer. The labeled protein, being larger, will travel through the column faster and elute first. The smaller, unconjugated this compound will be retained longer and elute in later fractions.
-
Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band is typically the labeled protein.
-
Analysis: Analyze the collected fractions by spectrophotometry to determine protein concentration (at 280 nm) and dye concentration (at ~405 nm). Pool the fractions containing the purified, labeled protein.
Protocol 2: Dialysis
-
Membrane Preparation: Prepare a dialysis membrane with an appropriate MWCO according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette, leaving some headspace.
-
Dialysis: Place the sealed dialysis tubing/cassette into a large volume of dialysis buffer (e.g., PBS) at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of several hours to overnight to ensure complete removal of the unconjugated dye.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.
Protocol 3: Acetone Precipitation
-
Chilling: Pre-chill acetone to -20°C.
-
Precipitation: Add at least 4 volumes of cold acetone to your protein labeling reaction mixture. It is recommended to also add a small amount of salt (e.g., NaCl to a final concentration of 10-30 mM) to improve protein recovery.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant containing the unconjugated dye. Wash the pellet with cold acetone to remove any remaining free dye and centrifuge again.
-
Drying: Carefully remove the supernatant and air-dry the pellet for a short period (do not over-dry).
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
Visualizations
Caption: Workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Pacific Blue (PB) Succinimidyl Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Pacific Blue (PB) succinimidyl ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for PB succinimidyl ester labeling?
A1: The optimal dye-to-protein molar ratio can vary depending on the protein and its available primary amines. A good starting point is a 10:1 molar ratio of dye to protein.[1] For optimization, it is recommended to test a range of ratios, such as 5:1, 15:1, and 20:1, to determine the best balance between labeling efficiency and protein function.[1]
Q2: What are the ideal buffer conditions for the labeling reaction?
A2: The reaction between succinimidyl esters and primary amines is most efficient at a slightly alkaline pH. The recommended pH for the reaction buffer is between 8.0 and 9.0.[1][2][3] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS).[1] Buffers containing primary amines, like Tris or glycine, will compete with the protein for the dye, significantly reducing labeling efficiency.[1][2][4][5]
Q3: What is the recommended protein concentration for labeling?
A3: For optimal labeling efficiency, a protein concentration range of 2-10 mg/mL is recommended.[1] Labeling efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[1][3] Dilute protein solutions (≤1 mg/mL) will not label efficiently.[2][4]
Q4: How should I prepare and store the this compound stock solution?
A4: this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[1] This stock solution should be prepared immediately before use. If storage is necessary, it can be kept in a freezer at -20°C for up to two weeks, protected from light and moisture.[1][6] Avoid repeated freeze-thaw cycles as this can reduce the dye's activity.[1]
Q5: How can I remove unbound this compound after the labeling reaction?
A5: Unbound dye must be removed to ensure accurate determination of the degree of labeling and to prevent high background in downstream applications. Common purification methods include size-exclusion chromatography using a Sephadex G-25 column or spin columns.[1][2]
Q6: How do I determine the Degree of Labeling (DOL)?
A6: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using spectrophotometry. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Pacific Blue (around 404-410 nm).[1][4] The following formula can be used, accounting for a correction factor for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (e.g., 0.20 for Pacific Blue).[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[2][4]
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength (e.g., ~30,000 M⁻¹cm⁻¹ for Pacific Blue).[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommendation |
| Weak or No Fluorescence Signal | Under-labeling: Insufficient dye incorporation. | • Increase the dye-to-protein molar ratio.[2][3] • Ensure the protein concentration is at least 2 mg/mL.[1][3] • Confirm the reaction pH is between 8.0 and 9.0.[1][2] • Verify that the reaction buffer is free of primary amines (e.g., Tris, glycine).[1][2][4] |
| Target Protein Expression: Low or no expression of the target in your sample. | • Include a positive control to confirm target expression.[7] • If applicable, optimize induction conditions for target expression.[7] | |
| Fluorescence Quenching: Over-labeling can lead to self-quenching of dye molecules. | • Reduce the dye-to-protein molar ratio or shorten the reaction time.[2] | |
| High Background Staining | Unbound Dye: Presence of free dye in the conjugate solution. | • Ensure thorough purification of the conjugate using size-exclusion or spin columns to remove all unbound dye.[2] • Unbound reactive dye can be quenched by adding a small amount of a concentrated Tris or glycine solution after the labeling reaction.[2][3] |
| Non-specific Antibody Binding: The labeled antibody is binding to off-target sites. | • Block non-specific binding sites, for example by using Bovine Serum Albumin (BSA) or Fc receptor blocking reagents.[7] • Perform additional wash steps between antibody incubations.[7] | |
| Autofluorescence: Cells or tissues naturally fluoresce, especially in the blue channel. | • Include an unstained control sample to assess the level of autofluorescence.[8] • Consider using a brighter fluorophore if autofluorescence is high.[7] | |
| Protein Precipitation or Aggregation | Over-labeling: Excessive labeling can alter protein solubility and lead to aggregation. | • Decrease the dye-to-protein molar ratio. Over-labeling can cause protein aggregation.[2] • Perform the labeling reaction at room temperature and avoid vigorous shaking which can denature the protein.[2] |
| Poor Protein Stability: The protein may be unstable under the labeling conditions. | • Ensure the protein is pure and free of stabilizers like BSA or gelatin which can interfere with labeling.[1][4] • After labeling, store the conjugate properly, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at ≤–20°C.[2][3] |
Experimental Protocols
Protocol 1: this compound Labeling of Antibodies
This protocol is optimized for labeling approximately 100 µg of an IgG antibody.
1. Preparation of Protein Solution:
-
The antibody should be in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.[1]
-
If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.[1][2]
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[2]
2. Preparation of Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Add anhydrous DMSO to make a 10 mM stock solution.[1] Mix well by vortexing. This solution should be used promptly.
3. Conjugation Reaction:
-
For a starting 10:1 dye-to-protein molar ratio, add the appropriate volume of the 10 mM dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1] Gently mix every 10-15 minutes to ensure homogeneity.[2]
4. Purification of the Conjugate:
-
Prepare a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the column.
-
Centrifuge to separate the labeled antibody (which will be in the eluate) from the unbound dye (which remains in the column resin).[2]
5. Storage of the Conjugate:
-
Store the purified labeled antibody at 2-8°C, protected from light.
-
For long-term storage, consider adding a stabilizing protein (e.g., BSA to 1-10 mg/mL), aliquot, and store at -20°C or below.[2][3] Avoid repeated freeze-thaw cycles.[2][3]
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. biotium.com [biotium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
Technical Support Center: Pacific Blue™ Succinimidyl Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Pacific Blue™ succinimidyl ester for labeling primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Pacific Blue™ succinimidyl ester with a primary amine?
The optimal pH for the reaction is between 8.3 and 8.5.[1][2] This pH range offers the best compromise between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the succinimidyl ester.[3]
Q2: Why is the reaction pH so critical?
The reaction's efficiency is governed by two competing, pH-dependent processes:
-
Amine Reactivity: A primary amine group needs to be in its deprotonated, nucleophilic state (-NH2) to react with the succinimidyl ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive.[3] As the pH increases above the amine's pKa, the concentration of the reactive deprotonated form rises.[3]
-
Ester Hydrolysis: Succinimidyl esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[3][4]
Therefore, the recommended pH of 8.3-8.5 maximizes amine reactivity while keeping the rate of ester hydrolysis manageable.[1][2]
Q3: Which buffers should I use for the labeling reaction?
Amine-free buffers are essential to prevent the buffer from competing with your target molecule for the dye. Recommended buffers include:
-
Borate or HEPES buffers can also be used.[4]
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4] These buffers will react with the succinimidyl ester, reducing the labeling efficiency of your target molecule.[4]
Q5: My Pacific Blue™ succinimidyl ester is not dissolving well in my aqueous buffer. What should I do?
If the succinimidyl ester has poor aqueous solubility, first dissolve it in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2] This stock solution can then be added to your protein solution in the appropriate reaction buffer.[1][2] Ensure the final concentration of the organic solvent is not detrimental to your protein's stability.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Incorrect pH: The reaction pH was too low, leading to protonated, non-reactive amines.[1] | Ensure the reaction buffer is at a pH of 8.3-8.5.[1][2] |
| Hydrolysis of Succinimidyl Ester: The reaction pH was too high, or the ester was exposed to water for an extended period before the reaction, causing it to hydrolyze.[3][4] The half-life of NHS esters decreases rapidly at higher pH, for instance, dropping to about 10 minutes at pH 8.6 and 4°C.[4] | Prepare the dye solution immediately before use. Maintain the pH in the optimal 8.3-8.5 range.[1][2] | |
| Competing Amines: The buffer (e.g., Tris, glycine) or other sample components (e.g., BSA, gelatin) contained primary amines that reacted with the dye.[5][6] | Dialyze the protein against an amine-free buffer like PBS before starting the labeling reaction.[6] Use a recommended buffer such as sodium bicarbonate or phosphate.[1][3] | |
| Low Protein Concentration: The concentration of the target molecule was too low, reducing reaction kinetics. | For optimal labeling, a final protein concentration of 2-10 mg/mL is recommended.[6] | |
| Precipitation of the Labeled Protein | Over-labeling: Attaching too many bulky, hydrophobic dye molecules can alter the protein's properties and lead to aggregation.[7] | Reduce the molar ratio of the dye to the protein in the reaction mixture. Perform trial reactions with varying ratios to find the optimal degree of labeling.[3] |
| Denaturation: The protein may have been denatured by excessive agitation or exposure to organic solvents. | Handle the protein solution gently.[8] If using an organic solvent for the dye stock, add it slowly while mixing and keep the final concentration low. | |
| Low or No Fluorescence Signal | Quenching: If the degree of labeling is too high, dye molecules can quench each other's fluorescence.[7] | Decrease the molar excess of the dye in the labeling reaction to achieve a lower, optimal degree of labeling.[9] |
| Degradation of the Dye: The fluorescent dye may have degraded due to prolonged exposure to light. | Protect the dye and the final conjugate from light. Store at recommended temperatures (2–8°C for short-term, ≤–20°C for long-term).[10] |
Effect of pH on Reaction Components
The following table summarizes the impact of pH on the key components of the labeling reaction.
| pH Range | Primary Amine (-NH₂) | Succinimidyl Ester | Reaction Outcome |
| Acidic (e.g., pH < 7) | Mostly protonated (-NH₃⁺) and non-reactive.[3] | Relatively stable against hydrolysis.[11] | Very low to no labeling efficiency due to the unreactive amine.[1] |
| Neutral to Slightly Alkaline (pH 7.2 - 8.0) | Increasing proportion of deprotonated, reactive amine.[3] | Moderate stability; hydrolysis rate increases with pH.[4] | Moderate labeling efficiency. |
| Optimal (pH 8.3 - 8.5) | A high proportion of the amine is deprotonated and reactive.[1][2] | Susceptible to hydrolysis, but the reaction with the amine is favored.[3] | High labeling efficiency. This is the recommended range.[1][2] |
| Highly Alkaline (e.g., pH > 9.0) | Almost completely deprotonated and highly reactive. | Rapid hydrolysis, significantly reducing the amount of active ester available to react with the amine.[4][12] | Low labeling efficiency due to the rapid degradation of the dye.[1] |
Experimental Protocols
General Protocol for Protein Labeling with Pacific Blue™ Succinimidyl Ester
This protocol is a general guideline and may require optimization for specific proteins.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6]
-
If the protein is in a buffer containing amines (like Tris or glycine), it must be dialyzed against an appropriate amine-free buffer (e.g., PBS) before proceeding.[6] After dialysis, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.[10]
2. Preparation of Dye Stock Solution:
-
Allow the vial of Pacific Blue™ succinimidyl ester to warm to room temperature before opening.
-
Dissolve the ester in anhydrous DMSO to a stock concentration of 10 mM.[6] This solution should be prepared fresh and used promptly.[6]
3. Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.[3] This ratio may need to be optimized.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3]
-
Incubate for 15-30 minutes at room temperature.[3]
5. Purification of the Conjugate:
-
Remove unreacted dye and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex® G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3][5]
Diagrams
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PB succinimidyl ester interference with BSA or gelatin
Welcome to the technical support center for troubleshooting issues related to the use of PB Succinimidyl Ester in the presence of Bovine Serum Albumin (BSA) or gelatin. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background or non-specific signal in my assay after using a this compound-labeled protein?
A1: High background is the most common issue when assays involve both succinimidyl esters and protein-based blocking agents like BSA or gelatin. The root cause is the fundamental reactivity of the succinimidyl ester group.
-
Chemical Reactivity : Succinimidyl esters (SE) are designed to react with primary amines (–NH₂) to form stable amide bonds.[1][2]
-
Interference Mechanism : Both BSA and gelatin are proteins rich in primary amines, primarily on the side chains of lysine residues and at the N-terminus of each polypeptide chain.[3][4] When a this compound-labeled molecule is introduced into a system containing BSA or gelatin before unreacted ester has been removed, the ester will covalently bind to these blocking agents. If the "PB" label is fluorescent or carries a detection molecule like biotin, the BSA or gelatin will become labeled, leading to high non-specific signal.[5]
This unintended labeling of the blocking agent is a primary contributor to high background noise, which can mask the specific signal from your target molecule and reduce assay sensitivity.[6][7]
Q2: Can I perform my this compound labeling reaction in a buffer containing BSA or gelatin?
A2: No, this is strongly discouraged. Performing the labeling reaction in the presence of BSA, gelatin, or any other protein will lead to the this compound reacting with these components instead of your target molecule.[5] This competitive reaction will significantly reduce the labeling efficiency of your target protein and result in a mixture of labeled molecules that is difficult to purify.[8]
Furthermore, buffers containing primary amines, such as Tris or glycine, are also incompatible with succinimidyl ester reactions as they will compete for reaction with the ester.[8][9] Always perform labeling in an amine-free buffer like PBS, HEPES, or bicarbonate buffer at the recommended pH.[2][9]
Q3: What is the optimal pH for a succinimidyl ester labeling reaction?
A3: The reaction of succinimidyl esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2][4][8] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[1][9]
-
Below pH 7.2 : The primary amines on the protein are increasingly protonated (–NH₃⁺), making them unavailable to react with the ester, which leads to poor labeling efficiency.[1][8][10]
-
Above pH 8.5 : The rate of hydrolysis of the succinimidyl ester increases significantly.[1][2] In this competing reaction, water attacks the ester, rendering it inactive and unable to label your protein.[11]
Q4: Are there alternative blocking agents I can use to avoid this interference?
A4: Yes. If your experimental design requires the presence of a blocking agent alongside an active succinimidyl ester, you must use a blocker that lacks primary amines. Synthetic blockers are excellent alternatives.[12][13]
| Blocking Agent | Type | Compatibility with Active SE | Notes |
| BSA | Protein | No | Rich in primary amines; will react with the ester.[5] |
| Gelatin (Fish/Bovine) | Protein | No | Rich in primary amines; will react with the ester.[5][14] |
| Non-Fat Dry Milk | Protein | No | Contains casein and other proteins rich in primary amines.[13][14] |
| Polyvinyl Alcohol (PVA) | Synthetic Polymer | Yes | Lacks primary amines and can be an effective blocker.[12][15] |
| Polyethylene Glycol (PEG) | Synthetic Polymer | Yes | Lacks primary amines and can reduce non-specific binding.[14][15] |
| Tween 20 | Detergent | Yes | Non-ionic detergent often used in combination with other blockers.[12][15] |
Troubleshooting Guide
This guide addresses specific issues encountered during experiments involving PB succinimidyl esters.
Problem: High Background Signal Across Entire Assay Plate
This often indicates widespread non-specific binding of your labeled protein.
| Potential Cause | Recommended Solution |
| Incomplete removal of unreacted this compound. | After the labeling reaction, it is critical to purify your labeled protein to remove all free, unreacted ester. Use a desalting column, size-exclusion chromatography, or dialysis.[9] Failure to do so will cause the free ester to label the blocking agent (BSA/gelatin) in subsequent steps. |
| Labeled protein is binding non-specifically. | 1. Optimize Blocking: Increase the concentration of your blocking agent (e.g., 1-3% BSA) or the incubation time.[6][7] 2. Optimize Washing: Increase the number and duration of wash steps. Adding a non-ionic detergent like 0.05% Tween 20 to the wash buffer can also help.[6][16][17] |
| Excessive labeling of the target protein. | Over-labeling can change the protein's properties, increase its hydrophobicity, and lead to aggregation or non-specific binding.[6] Reduce the molar excess of the this compound in your labeling reaction and re-optimize. |
Visualizing the Interference and Workflow
To better understand the chemical interactions and the correct experimental sequence, refer to the diagrams below.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. arp1.com [arp1.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. corning.com [corning.com]
- 16. novateinbio.com [novateinbio.com]
- 17. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Technical Support Center: Pacific Blue™ Succinimidyl Ester
Welcome to the technical support center for Pacific Blue™ succinimidyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Pacific Blue™ succinimidyl ester in solution, ensuring successful conjugation to your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is Pacific Blue™ succinimidyl ester and what is it used for?
Pacific Blue™ succinimidyl ester is a fluorescent dye belonging to the coumarin family. It is chemically activated with an N-hydroxysuccinimide (NHS) ester group, which allows it to react with primary amines (-NH₂) on biomolecules, such as proteins and amine-modified oligonucleotides, to form a stable amide bond. This process, known as bioconjugation, is widely used to label biomolecules for detection in various applications, including flow cytometry, fluorescence microscopy, and immunofluorescence assays.[1][2][3][4] The dye has an excitation maximum at approximately 403-410 nm and an emission maximum at around 455 nm.[1][2][3][4]
Q2: My conjugation reaction with Pacific Blue™ succinimidyl ester has low efficiency. What could be the cause?
Low conjugation efficiency is a common issue, often stemming from the hydrolysis of the succinimidyl ester group. The NHS ester is sensitive to water and will react with it, converting the ester into a non-reactive carboxylic acid. This hydrolysis reaction competes with the desired amine reaction, reducing the amount of active dye available to label your target molecule.[5][6][7][8][9][10]
Q3: How can I prevent the hydrolysis of Pacific Blue™ succinimidyl ester?
Preventing hydrolysis is crucial for a successful conjugation reaction. Here are the key factors to control:
-
pH: The pH of the reaction buffer is the most critical factor. While the reaction with amines is favored at a slightly alkaline pH, a higher pH also dramatically increases the rate of hydrolysis. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][3][4][5]
-
Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis. It is generally recommended to perform the reaction at room temperature for 1-4 hours or at 4°C for longer incubation times (e.g., overnight) to minimize hydrolysis.
-
Moisture: Pacific Blue™ succinimidyl ester is moisture-sensitive. Always use anhydrous (dry) solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[3][11] When handling the solid reagent, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[2][4] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal from the labeled molecule | Hydrolysis of Pacific Blue™ succinimidyl ester: The dye was inactivated by water before it could react with your target molecule. | - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][11]- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2][3][4][5]- Consider performing the reaction at a lower temperature (4°C) for a longer duration. |
| Suboptimal buffer conditions: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Use an amine-free buffer such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.[11] | |
| Inconsistent labeling results between experiments | Variable hydrolysis: Inconsistent handling of the dye, leading to different degrees of hydrolysis in each experiment. | - Aliquot the solid Pacific Blue™ succinimidyl ester upon receipt to avoid repeated exposure of the entire stock to moisture.- Always allow the vial to warm to room temperature before opening.- Prepare fresh dye stock solutions for each experiment. |
| pH drift during the reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is slightly acidic and can lower the pH of a weakly buffered solution. | - Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate) to maintain a stable pH throughout the reaction. |
Quantitative Data Summary
The stability of the succinimidyl ester is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters under different conditions. While specific data for Pacific Blue™ succinimidyl ester may vary slightly, these values provide a useful guide.
| NHS Ester Type | pH | Temperature (°C) | Half-life |
| General NHS Esters | 7.0 | 0 | 4 - 5 hours[4][12] |
| General NHS Esters | 8.6 | 4 | 10 minutes[4][12] |
| Dithiobis(succinimidyl propionate) (DSP) in buffer | 8.5 | Room Temperature | ~8 minutes for >50% hydrolysis |
Experimental Protocols
Protocol 1: Preparation of Pacific Blue™ Succinimidyl Ester Stock Solution
This protocol describes the preparation of a stock solution of Pacific Blue™ succinimidyl ester, a critical first step in the labeling process.
Materials:
-
Pacific Blue™ succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of Pacific Blue™ succinimidyl ester to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of Pacific Blue™ succinimidyl ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM stock solution from a 1 mg vial (Molecular Weight: ~339.2 g/mol ), add approximately 29.5 µL of anhydrous DMSO.
-
Vortex the solution until the dye is completely dissolved.
-
Use the stock solution immediately for the best results. If short-term storage is necessary, protect it from light and moisture and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Protein Labeling with Pacific Blue™ Succinimidyl Ester
This protocol provides a general procedure for labeling a protein with Pacific Blue™ succinimidyl ester. The optimal dye-to-protein ratio may need to be determined empirically for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Pacific Blue™ succinimidyl ester stock solution (10 mM in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into the reaction buffer.
-
Calculate the Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 10- to 20-fold molar excess.
-
Initiate the Reaction: Add the calculated volume of the Pacific Blue™ succinimidyl ester stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Pacific Blue™ (~403 nm).
Visualizations
Caption: Competing reaction pathways for Pacific Blue™ succinimidyl ester.
Caption: A typical experimental workflow for protein labeling.
References
- 1. Pacific Blue succinimidyl ester | C14H7F2NO7 | CID 56927770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. Pacific Blue™ Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Labeling [gbiosciences.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Bioconjugation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Pacific Blue™ Antibody Brightness
Welcome to the technical support center for Pacific Blue™ labeled antibodies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the brightness and performance of your Pacific Blue™ conjugates in flow cytometry and other applications.
Frequently Asked Questions (FAQs)
Q1: My Pacific Blue™ signal is dim. What are the common causes?
A weak or dim signal from Pacific Blue™ labeled antibodies can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Antibody Concentration: Using too little antibody will result in a weak signal, while too much can increase background and reduce the signal-to-noise ratio.[1]
-
Photobleaching: Pacific Blue™, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2][3]
-
Inadequate Instrument Settings: Incorrect laser and filter setup or suboptimal photomultiplier tube (PMT) voltages on the flow cytometer can lead to poor signal detection.
-
Fixation and Permeabilization: Certain fixatives and permeabilization methods can negatively impact the fluorescence intensity of some fluorophores.[4][5]
-
Improper Antibody Storage: Incorrect storage conditions can lead to antibody degradation and reduced performance.[6]
-
Low Antigen Expression: The target antigen may be expressed at low levels on your cells of interest.[7]
Q2: How can I prevent photobleaching of my Pacific Blue™ conjugate?
Photobleaching is caused by the light used to excite the fluorophore.[2] To minimize its effects:
-
Reduce Light Exposure: Protect your stained samples from light at all stages of the experiment by working in the dark or using light-blocking tubes and plates.[8]
-
Minimize Exposure Time on the Instrument: Acquire your samples on the flow cytometer as soon as possible after staining. Reduce the time the sample is exposed to the laser before acquisition.
-
Lower Laser Power: If your instrument allows, reducing the laser power can decrease the rate of photobleaching.[9]
-
Use Anti-fade Reagents: For microscopy applications, use a mounting medium containing anti-fade reagents to protect your sample from photobleaching during imaging.[10][11]
Q3: Does fixation affect Pacific Blue™ brightness?
Yes, fixation can impact the brightness of fluorophores. While small molecule dyes like Pacific Blue™ are generally more resistant to fixation than larger tandem dyes, the choice of fixative and the protocol can still have an effect.[4]
-
Aldehyde-based fixatives (e.g., formaldehyde, paraformaldehyde) are generally compatible with Pacific Blue™. However, over-fixation can increase autofluorescence.[5]
-
Alcohol-based fixatives (e.g., methanol, ethanol) can be harsher and may reduce the signal of some fluorophores.[4]
It is recommended to test different fixation methods to determine the optimal conditions for your specific experiment. Always treat your compensation controls with the same fixation and permeabilization reagents as your experimental samples.[4]
Troubleshooting Guides
Issue: Weak or No Signal
If you are observing a weak or absent signal from your Pacific Blue™ labeled antibody, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a weak or absent Pacific Blue™ signal.
1. Verify Antibody Titration: The first and most critical step is to ensure you are using the optimal antibody concentration.[12] An antibody titration experiment will determine the concentration that provides the best signal-to-noise ratio.
-
Action: Perform a serial dilution of your Pacific Blue™ labeled antibody to find the optimal staining concentration.
2. Check Instrument Settings: Incorrect instrument settings are a common cause of poor signal detection.
-
Action:
-
Ensure the correct laser (Violet, 405 nm) is being used to excite Pacific Blue™.[13]
-
Verify that the appropriate emission filter (e.g., 450/50 nm bandpass) is in place.[13]
-
Optimize PMT voltages using single-stained positive and negative controls to ensure the signal is on scale and well-separated from the negative population.
-
3. Evaluate Controls: Your experimental controls are essential for diagnosing the problem.
-
Action:
-
Positive Control: Run a cell type known to express the target antigen to confirm the antibody is working.
-
Unstained Control: Use this to set your negative gate and assess autofluorescence.
-
Isotype Control: This helps to determine if the staining is specific.
-
4. Review Staining Protocol: Procedural errors can lead to a weak signal.
-
Action:
-
Confirm that all incubation steps were performed for the recommended time and at the correct temperature.
-
Ensure that samples were protected from light throughout the procedure.
-
If using a fix/perm protocol, ensure it is compatible with your antibody and target epitope.
-
5. Confirm Antigen Expression: The target protein may not be present or may be expressed at very low levels in your sample.[7]
-
Action:
-
Consult literature to confirm the expected expression level of your target antigen in your cell type.
-
If expression is low, consider using a brighter fluorophore for that marker.
-
Issue: High Background
High background fluorescence can obscure a positive signal. Here’s how to address it.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background with Pacific Blue™.
1. Check Antibody Titration: Using too much antibody is a primary cause of high background due to non-specific binding.[1]
-
Action: Review your titration data and select the concentration that maximizes the stain index (the ratio of the separation between positive and negative populations to the spread of the negative population).
2. Verify Fc Blocking: Antibodies can bind non-specifically to Fc receptors on cells like macrophages, monocytes, and B cells.
-
Action: Include an Fc blocking step in your staining protocol before adding your primary antibody.[6]
3. Review Wash Steps: Inadequate washing can leave unbound antibody in the sample.
-
Action: Increase the number of wash steps or the volume of wash buffer to ensure all unbound antibody is removed.[14]
4. Gate out Dead Cells: Dead cells are notorious for non-specifically binding antibodies.[1]
-
Action: Always include a viability dye in your panel to exclude dead cells from your analysis.
5. Verify Compensation: Spillover from other fluorophores into the Pacific Blue™ channel can appear as high background.
-
Action: Use single-stained compensation controls to ensure accurate compensation settings. The positive and negative populations in your compensation controls should have the same autofluorescence.[15]
Experimental Protocols
Antibody Titration Protocol
This protocol is essential for determining the optimal concentration of your Pacific Blue™ labeled antibody.
Materials:
-
Cells expressing the target antigen
-
Pacific Blue™ labeled antibody
-
Staining buffer (e.g., PBS + 2% FBS)
-
12x75mm FACS tubes or 96-well plate
-
Flow cytometer
Procedure:
-
Prepare Cells: Resuspend cells in staining buffer at a concentration of 1-2 x 10^7 cells/mL.
-
Set up Dilutions: Prepare a series of 2-fold serial dilutions of your antibody in staining buffer. It is recommended to test a range above and below the manufacturer's recommended concentration.[1]
-
Stain Cells:
-
Aliquot 1 x 10^6 cells into each FACS tube.
-
Add 50 µL of each antibody dilution to the respective tubes. Include an unstained control.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.[16]
-
-
Wash:
-
Add 2-3 mL of staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Resuspend: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
Acquire Data: Run the samples on the flow cytometer, ensuring the positive population is on scale for the highest antibody concentration.
-
Analyze: Calculate the Stain Index (SI) for each concentration. The optimal concentration is the one that gives the highest SI.
Stain Index (SI) Calculation:
SI = (MFI of Positive Population - MFI of Negative Population) / (2 * Standard Deviation of Negative Population)
Data Presentation
Table 1: Example Antibody Titration Data
| Antibody Dilution | MFI (Positive) | MFI (Negative) | SD (Negative) | Stain Index (SI) |
| 1:50 | 85,000 | 1,500 | 450 | 92.8 |
| 1:100 | 92,000 | 1,100 | 350 | 130.0 |
| 1:200 | 88,000 | 950 | 300 | 145.1 |
| 1:400 | 75,000 | 800 | 280 | 132.5 |
| 1:800 | 55,000 | 750 | 270 | 100.5 |
In this example, the 1:100 dilution provides the highest Stain Index, indicating it is the optimal concentration for this antibody.
Table 2: Relative Brightness of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness |
| PE | 496, 565 | 578 | 5 (Very Bright) |
| APC | 650 | 660 | 4 (Bright) |
| FITC | 495 | 519 | 3 (Moderate) |
| Pacific Blue™ | 401 | 452 | 2 (Dim) |
| PerCP | 482 | 678 | 2 (Dim) |
Note: Relative brightness can be influenced by instrument configuration and antibody conjugate.[17] Pacific Blue™ is considered a dimmer fluorophore and is best paired with highly expressed antigens.[6][7]
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. bosterbio.com [bosterbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. wi.mit.edu [wi.mit.edu]
- 13. Pacific Blue Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 16. health.uconn.edu [health.uconn.edu]
- 17. bu.edu [bu.edu]
Technical Support Center: Succinimidyl Ester Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with succinimidyl ester (NHS ester) protein conjugation.
Troubleshooting Guide
Low conjugation efficiency or inconsistent results can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Incorrect Buffer pH: The reaction is highly pH-dependent. At low pH, primary amines are protonated and non-reactive.[1][2][3] | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][4] - Use a freshly calibrated pH meter. - For many proteins, a pH of 8.3-8.5 is ideal.[2][5] |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH.[4][6][7] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[7] - Prepare stock solutions in anhydrous DMSO or DMF.[7] - Use freshly prepared stock solutions for each experiment.[7] - If hydrolysis is suspected, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[1] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the protein for the NHS ester.[4][7][8] | - Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate, bicarbonate, borate, and HEPES.[4] - If your protein solution contains interfering substances (e.g., ammonium salts), perform a buffer exchange via dialysis or desalting column prior to conjugation.[8] | |
| Inaccessible Amine Groups: The primary amines (lysine residues, N-terminus) on the protein may be sterically hindered or buried within the protein's 3D structure.[9][10] | - Consider using a long-chain NHS ester to improve accessibility.[10] - Denaturing the protein (if permissible for your application) can expose more reactive sites. | |
| Low Protein or Reagent Concentration: Low concentrations can reduce reaction efficiency, as the competing hydrolysis reaction becomes more prominent.[1][4] | - Increase the concentration of the protein (a concentration of at least 2 mg/mL is recommended).[1] - Increase the molar excess of the NHS ester. | |
| Precipitation During Reaction | High Protein Concentration: Very high protein concentrations can lead to aggregation and precipitation.[10] | - Optimize the protein concentration; you may need to perform the reaction at a lower concentration. |
| Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability.[10] | - Ensure the buffer conditions are suitable for your specific protein's stability. | |
| Solvent-Induced Precipitation: Adding a large volume of organic solvent (from the NHS ester stock) can cause the protein to precipitate. | - Keep the volume of the added NHS ester stock solution to a minimum, typically less than 10% of the total reaction volume. | |
| Inconsistent Results | Improper Storage and Handling of NHS Ester: Repeated freeze-thaw cycles or exposure to moisture can degrade the reagent.[11] | - Store the solid NHS ester desiccated at -20°C.[7] - Aliquot the NHS ester stock solution to avoid multiple freeze-thaw cycles.[12] |
| Variability in Protein Samples: Differences in protein purity, concentration, or the presence of contaminants can affect conjugation efficiency. | - Use highly purified protein. - Accurately determine the protein concentration before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation?
The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][4] At a pH below 7.2, the primary amines on the protein are increasingly protonated and thus less available to react.[1][3] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.[2][4][6] For many applications, a pH of 8.3 is a good starting point.[13]
Q2: My protein is in a Tris buffer. Can I still perform the conjugation?
No, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions.[4][7] These buffer components will compete with the primary amines on your target protein, leading to significantly reduced or no labeling of your protein.[7][8] It is essential to perform a buffer exchange into an amine-free buffer like PBS, HEPES, or sodium bicarbonate before starting the conjugation.[1]
Q3: How can I stop the conjugation reaction?
The reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines.[4] Common quenching reagents include Tris-HCl or glycine at a final concentration of 50-100 mM. These will react with any remaining unreacted NHS ester. Following quenching, the labeled protein should be purified from the excess label and byproducts.
Q4: Besides primary amines, can NHS esters react with other amino acid residues?
Yes, while NHS esters are most reactive towards primary amines, side reactions with other nucleophilic groups can occur, although generally to a lesser extent.[7] These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[7][14]
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.[7]
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.[7]
The extent of these side reactions is influenced by the specific protein and reaction conditions.[15]
Q5: How should I store my NHS ester and its stock solution?
NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before opening the vial, always allow it to warm to room temperature to prevent water condensation.[12] Stock solutions should be prepared in an anhydrous organic solvent such as DMSO or DMF.[7] It is best to prepare fresh stock solutions for each experiment. If you need to store a stock solution, aliquot it into single-use volumes and store it at -20°C, protected from light and moisture.[13] Anhydrous DMSO stock solutions may be stable for at least a month under these conditions.[13]
Quantitative Data Summary
Table 1: pH and Temperature Effect on NHS-Ester Hydrolysis
This table summarizes the stability of the NHS-ester functional group in aqueous solution, which is a critical factor in conjugation efficiency. The half-life indicates the time it takes for 50% of the NHS ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours[4][6] |
| 8.6 | 4 | 10 minutes[4][6] |
As the pH and temperature increase, the rate of hydrolysis significantly increases, reducing the amount of active NHS ester available to react with the protein.
Visualizations
Experimental Workflow for NHS-Ester Protein Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Labeling with PB Succinimidyl Ester
This guide provides technical support for researchers, scientists, and drug development professionals on assessing the degree of labeling with Pacific Blue™ (PB) succinimidyl ester. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Pacific Blue™ succinimidyl ester and how does it work?
Pacific Blue™ succinimidyl ester is an amine-reactive fluorescent dye.[1][2] The succinimidyl ester (SE) moiety reacts efficiently with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[3][4] This reaction is most efficient at a slightly alkaline pH (typically 7-9).[4] The dye is excited by the 405 nm violet laser and is commonly used to prepare fluorescently labeled proteins, especially antibodies, for applications like flow cytometry.[1][5][6]
Q2: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[7][8] Accurately determining the DOL is crucial for several reasons:[9][10]
-
Reproducibility: Ensures consistency between different labeling experiments and batches.[11]
-
Performance:
-
Under-labeling (low DOL) can result in a weak fluorescent signal and reduced assay sensitivity.[7][10]
-
Over-labeling (high DOL) can lead to fluorescence quenching, where neighboring dye molecules absorb each other's emissions, paradoxically reducing the signal.[10][11] It can also cause protein precipitation or loss of biological activity.[10][12]
-
Q3: How is the Degree of Labeling (DOL) calculated?
The DOL is most commonly determined using UV-Vis spectrophotometry.[7][8] The calculation requires measuring the absorbance of the purified dye-protein conjugate at two wavelengths:
-
280 nm (A₂₈₀): The absorbance maximum for most proteins.
-
~404 nm (Aₘₐₓ): The maximum absorbance of the Pacific Blue™ dye.[6]
The absorbance of the dye at 280 nm must be accounted for using a correction factor (CF).[8][9] The general formulas are as follows:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein [8][9]
-
Dye Concentration (M) = Aₘₐₓ / ε_dye [8]
-
Degree of Labeling (DOL) = Molar concentration of dye / Molar concentration of protein [8]
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
CF is the correction factor (A₂₈₀ of dye / Aₘₐₓ of dye).
Q4: What is an optimal DOL for an antibody labeled with Pacific Blue™?
The optimal DOL depends on the specific protein and its application, but for antibodies, a DOL between 2 and 10 is generally considered ideal.[11] For many applications, a DOL between 0.5 and 1 is recommended to avoid adverse effects on protein function.[7] It is often necessary to perform small-batch labeling experiments to determine the optimal ratio for a specific conjugation.[11]
Troubleshooting Guide
This section addresses common problems encountered during labeling and DOL assessment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling (Low DOL) | 1. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the dye.[4] 2. Incorrect pH: Reaction pH is too low (below 7), leading to protonation of protein amines, making them unreactive. 3. Hydrolyzed Dye: The succinimidyl ester is moisture-sensitive and has hydrolyzed.[3][12] 4. Low Protein Concentration: Protein concentration is too low (<2 mg/mL), reducing labeling efficiency.[3][6][13] | 1. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer).[3][14] 2. Verify pH: Adjust the reaction buffer pH to 8.0-9.0.[4][5] 3. Use Fresh Dye: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][14] Do not store aqueous solutions of the dye.[3] 4. Concentrate Protein: Concentrate the protein to at least 2 mg/mL for optimal results.[6][13] |
| Protein Precipitation After Labeling | 1. Over-labeling: A high degree of labeling can alter the protein's net charge and pI, leading to decreased solubility.[10][12] 2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) containing the dye to the aqueous protein solution. | 1. Reduce Dye Ratio: Decrease the molar ratio of dye to protein in the labeling reaction.[7] 2. Optimize Reaction: Add the dye solution slowly to the protein solution while gently stirring to avoid localized high concentrations of solvent. |
| Inaccurate DOL Calculation | 1. Presence of Free Dye: Unbound dye was not completely removed after the labeling reaction, leading to an artificially high Aₘₐₓ reading.[9][10] 2. Inaccurate Extinction Coefficients: Incorrect molar extinction coefficients for the protein or dye were used. 3. Spectrophotometer Reading > 2.0: Absorbance readings are outside the linear range of the instrument.[9][11] | 1. Purify Thoroughly: Ensure complete removal of free dye using extensive dialysis or gel filtration (e.g., a desalting column).[9][10][11] 2. Verify Constants: Use the correct molar extinction coefficient for your specific protein and for Pacific Blue™ dye (see table below). 3. Dilute Sample: Dilute the conjugate solution to obtain an absorbance reading below 2.0 and account for the dilution factor in your calculations.[9][11] |
Quantitative Data Summary
Table 1: Properties of Pacific Blue™ Succinimidyl Ester
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λₑₓ) | ~404-410 nm | [6] |
| Emission Maximum (λₑₘ) | ~455 nm | |
| Molar Extinction Coefficient (ε) | ~30,000 cm⁻¹M⁻¹ | [5] |
| Correction Factor (CF₂₈₀) | ~0.30 |[5] |
Table 2: Stability of NHS Esters at Different pH Values
| pH | Temperature | Approximate Half-life | Reference |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | [14] |
| 8.0 | Room Temp | ~1 hour | [14] |
| 8.5 | Room Temp | ~20 minutes | [14] |
| 9.0 | Room Temp | ~10 minutes | [14] |
Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: Protein Labeling with Pacific Blue™ Succinimidyl Ester
This protocol is a general guideline optimized for labeling 1 mg of an IgG antibody.
1. Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the buffer contains amines like Tris or glycine, perform a buffer exchange via dialysis or a desalting column.[3]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[6][13] For this protocol, we assume 1 mg of IgG in 0.5 mL of buffer (2 mg/mL).
2. Preparation of Dye Stock Solution:
-
Allow the vial of Pacific Blue™ succinimidyl ester to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous dimethylsulfoxide (DMSO).[3] This solution should be prepared immediately before use.[14]
3. Labeling Reaction:
-
Determine the volume of dye solution needed. A starting molar excess of 10-20 fold of dye-to-protein is common. For a 2 mg/mL IgG solution (~13.3 µM), a 10-fold molar excess would require adding ~6.7 µL of 10 mM dye solution to 0.5 mL of protein solution.
-
Add the calculated volume of dye solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
4. Purification of the Conjugate:
-
Immediately after incubation, separate the labeled protein from the unreacted free dye. This is critical for accurate DOL determination.[10]
-
Use a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).[3]
-
The first colored band to elute from the column is the labeled protein conjugate.[3]
Protocol 2: Determining the Degree of Labeling (DOL)
1. Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate solution using a spectrophotometer and a 1 cm pathlength cuvette.
-
If the absorbance at either 280 nm or ~404 nm is greater than 2.0, dilute the sample with buffer until the reading is within the linear range (<2.0). Record the dilution factor.[9][10]
-
Record the absorbance at 280 nm (A₂₈₀) and at the Aₘₐₓ of Pacific Blue™ (~404 nm).[6]
2. Calculate the DOL:
-
Use the following values for calculation:
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [(A₂₈₀ - (A₄₀₄ × 0.30)) / 210,000] × Dilution Factor[9]
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = [A₄₀₄ / 30,000] × Dilution Factor
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)[8]
-
Visualizations
Caption: Workflow for protein labeling and DOL calculation.
Caption: A logical workflow for troubleshooting low labeling.
Caption: Reaction of this compound with a protein.
References
- 1. PacBlue succinimidyl ester [equivalent to Pacific Blue succinimidyl ester] | AAT Bioquest [aatbio.com]
- 2. Enhanced amine and amino acid analysis using Pacific Blue and the Mars Organic Analyzer microchip capillary electrophoresis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: PB Succinimidyl Ester vs. Alexa Fluor 405 for Flow Cytometry
For researchers, scientists, and drug development professionals navigating the complexities of multicolor flow cytometry, the selection of appropriate fluorophores is paramount for generating high-quality, reproducible data. Among the choices for the violet laser, Pacific Blue™ (PB) succinimidyl ester and Alexa Fluor™ 405 succinimidyl ester are two commonly utilized blue-emitting dyes. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
This comparison will delve into the key performance metrics crucial for flow cytometry: brightness, photostability, and spectral spillover. Both dyes are amine-reactive succinimidyl esters, enabling their covalent conjugation to primary amines on proteins, making them suitable for labeling antibodies and other proteins for cellular analysis. Both are optimally excited by the 405 nm violet laser, a standard feature on most modern flow cytometers.
Performance Characteristics: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes the key spectral and performance characteristics of PB succinimidyl ester and Alexa Fluor 405.
| Property | This compound | Alexa Fluor™ 405 Succinimidyl Ester |
| Excitation Maximum (nm) | ~410[1][2] | ~401[3][4] |
| Emission Maximum (nm) | ~455[1][2] | ~421[3][4] |
| Relative Brightness | Dim (Brightness Index: 1)[2] | Dim to Moderate (Brightness Index: 3) |
| Stain Index | 14.61 (anti-CD4 conjugate)[3] | 10.01 (anti-CD4 conjugate)[3] |
| Photostability | Generally considered to have lower photostability compared to Alexa Fluor dyes. | Generally considered to be more photostable than Pacific Blue.[5] |
| pH Sensitivity | Fluorescence is stable over a broad pH range. | Fluorescence is insensitive to pH from 4 to 10.[5] |
In-Depth Performance Analysis
Brightness: A Closer Look at the Stain Index
The brightness of a fluorophore is a critical factor in resolving cell populations, especially those with low antigen expression. While qualitative descriptors can be helpful, the Stain Index (SI) provides a quantitative measure of the ability to resolve a positive signal from the negative background. A higher stain index indicates better separation and, therefore, a more effective reagent for resolving dim populations.
Experimental data comparing anti-human CD4 antibody conjugates of Pacific Blue and Alexa Fluor 405 on a BD™ LSR II Flow Cytometer revealed a Stain Index of 14.61 for Pacific Blue and 10.01 for Alexa Fluor 405.[3] This indicates that under these specific experimental conditions, the Pacific Blue conjugate provided a better resolution between the CD4-positive and CD4-negative lymphocyte populations. However, it is important to note that both are generally considered to be at the dimmer end of the fluorophore spectrum and are best suited for labeling highly expressed antigens.[4][6]
Photostability: Maintaining Signal Integrity
Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is another crucial parameter. While flow cytometry involves relatively brief exposure times per cell, photobleaching can still occur, leading to a decrease in signal intensity and potentially affecting data quality, especially during prolonged acquisition or sorting.
Spectral Spillover and Compensation
In multicolor flow cytometry, spectral overlap, or the spillover of a fluorophore's emission into a detector intended for another color, necessitates compensation. This mathematical correction is essential for accurate data analysis but can also introduce spreading of the data, potentially obscuring dim populations.
Both Pacific Blue and Alexa Fluor 405 have relatively narrow emission spectra, which helps to minimize spillover into adjacent channels. For example, one study reported that Pacific Blue has a spillover of approximately 1.68% into the Pacific Orange channel and a minimal 0.07% into the FITC channel. While a complete, directly comparable spillover matrix for Alexa Fluor 405 was not found, its emission maximum at a shorter wavelength (421 nm) compared to Pacific Blue (455 nm) suggests that it may have less spillover into green channels like FITC. However, its emission is closer to other violet laser-excitable dyes, which should be a consideration in panel design. Careful panel design and proper compensation controls are crucial when using either of these dyes in a multicolor experiment.
Experimental Methodologies
The following sections provide an overview of the experimental protocols for antibody conjugation and cell staining for flow cytometry.
Antibody Conjugation with Succinimidyl Esters
The conjugation of this compound or Alexa Fluor 405 succinimidyl ester to an antibody involves the reaction of the ester with primary amines on the protein, forming a stable amide bond.
Protocol Outline:
-
Prepare the Antibody: The antibody should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.3-8.5. The concentration should ideally be 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Dissolve the succinimidyl ester dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.
-
Perform the Labeling Reaction: Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye to protein). Incubate for 1 hour at room temperature, protected from light.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Characterize the Conjugate: Determine the degree of substitution (DOS), which is the average number of dye molecules per antibody molecule.
Cell Staining for Flow Cytometry
The following is a general protocol for direct immunofluorescent staining of cells in suspension.
Protocol Outline:
-
Prepare Cell Suspension: Prepare a single-cell suspension from your sample of interest.
-
Wash Cells: Wash the cells with a suitable staining buffer (e.g., PBS with 2% FBS).
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking agent to prevent non-specific antibody binding.
-
Stain with Labeled Antibody: Add the PB or Alexa Fluor 405 conjugated antibody at a predetermined optimal concentration.
-
Incubate: Incubate the cells for 20-30 minutes at 2-8°C, protected from light.
-
Wash: Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend and Acquire: Resuspend the cells in staining buffer and acquire the data on a flow cytometer equipped with a 405 nm violet laser.
Conclusion and Recommendations
Both this compound and Alexa Fluor 405 succinimidyl ester are viable options for labeling proteins for flow cytometry applications using the 405 nm violet laser. The choice between them will depend on the specific requirements of the experiment.
-
For applications requiring the brightest possible signal for a highly expressed antigen, Pacific Blue may be the preferred choice , as suggested by its higher stain index in the presented data.
-
For experiments where photostability is a primary concern, or for long-duration acquisitions, Alexa Fluor 405 may be more suitable due to the generally superior photostability of the Alexa Fluor dye family.
-
Both dyes are relatively dim and should be paired with antibodies targeting antigens with high expression levels. For detecting antigens with low expression, brighter fluorophores excited by other lasers should be considered.
Ultimately, the optimal choice of fluorophore should be determined empirically for each specific antibody and experimental system. It is always recommended to perform initial titration and optimization experiments to ensure the best performance and data quality.
References
A Head-to-Head Comparison of Pacific Blue and Other Violet Laser-Excitable Dyes for Enhanced Cellular Analysis
For researchers, scientists, and drug development professionals leveraging multi-parameter flow cytometry, the selection of appropriate fluorochromes is paramount for achieving high-quality, reproducible data. This guide provides an objective comparison of Pacific Blue and other popular violet laser-excitable dyes, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable reagents for your research needs.
The violet laser (405 nm) has opened up new possibilities in multicolor flow cytometry by enabling the use of a wide array of fluorescent dyes. Pacific Blue, a coumarin-based dye, has been a longstanding option for the violet laser. However, recent advancements in fluorochrome technology have introduced a new generation of polymer-based and other organic dyes that offer significant improvements in brightness, photostability, and spectral properties. This guide will delve into a detailed comparison of Pacific Blue with its key competitors, including the Brilliant Violet™ (BV), Super Bright (SB), StarBright Violet (SBV), and eFluor™ dye families.
Quantitative Performance Comparison
The selection of a violet laser dye is often dictated by its spectral characteristics and, most importantly, its brightness, which directly impacts the resolution of both dim and bright cell populations. The following table summarizes the key quantitative data for Pacific Blue and its alternatives.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index) | Key Characteristics |
| Pacific Blue | ~401-404[1][2][3][4] | ~452-455[1][2][3][4] | Dim | A traditional coumarin dye; prone to dimness and instability with fixation.[5] |
| Brilliant Violet 421™ (BV421) | ~407[6] | ~421-423[6] | Very Bright | A polymer-based dye, reported to be up to 10 times brighter than Pacific Blue.[6][7] It offers excellent resolution for dim populations.[8][9] |
| Super Bright 436 (SB436) | ~414[10] | ~436[10] | Very Bright | A polymer dye that is significantly brighter than eFluor 450 and Pacific Blue conjugates.[11] It is a good alternative to BV421.[10][11] |
| StarBright Violet 440 (SBV440) | ~405 | ~436[12] | Bright | A fluorescent nanoparticle-based dye designed to be a brighter replacement for dimmer fluorophores like Pacific Blue.[12] |
| eFluor™ 450 | ~405[13] | ~450[13] | Moderate | An organic dye with spectral properties similar to Pacific Blue, but with equal or better fluorescence intensity. |
| BD Horizon™ V450 | ~404-405[6] | ~448-450[6] | Moderate | A coumarin dye with spectral properties similar to Pacific Blue, and is generally brighter. |
| Brilliant Violet 510™ (BV510) | ~405 | ~510-512 | Bright | A polymer-based dye that is brighter than BD Horizon™ V500.[6] |
| Super Bright 600 (SB600) | ~405 | ~600[10] | Bright | A tandem polymer dye with brightness comparable to Brilliant Violet™ 605.[10] |
| StarBright Violet 610 (SBV610) | ~405 | ~606[12] | Bright | A non-tandem fluorescent nanoparticle that can replace polymer dyes like Brilliant Violet 605 and Super Bright 600.[12] |
Note: Relative brightness can be instrument-dependent. It is recommended to perform in-house evaluations.
Experimental Protocols
To ensure an objective comparison of dye performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to evaluate and compare violet laser-excitable dyes.
Protocol 1: Cell Surface Staining for Brightness Comparison
Objective: To compare the relative brightness of different violet laser dye-conjugated antibodies targeting the same cell surface antigen.
Materials:
-
Single-cell suspension of cells expressing the target antigen (e.g., human peripheral blood mononuclear cells (PBMCs) for CD4 staining).
-
Antibodies against the same antigen (e.g., anti-human CD4, clone RPA-T4) conjugated to Pacific Blue, BV421, SB436, etc.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fc receptor blocking solution (optional, but recommended for cells with high Fc receptor expression).
-
Flow cytometer equipped with a 405 nm violet laser.
Methodology:
-
Prepare a single-cell suspension of your target cells and wash them with Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.
-
(Optional) Add Fc block to each tube and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the pre-titrated optimal concentration of each violet dye-conjugated antibody to its respective tube. Include an unstained control tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer using the same instrument settings for all samples.
-
Analyze the data by gating on the cell population of interest and comparing the Median Fluorescence Intensity (MFI) and calculating the Stain Index for each dye. The Stain Index provides a normalized measure of brightness.
Protocol 2: Intracellular Cytokine Staining
Objective: To assess the performance and stability of violet laser dyes for intracellular staining, which often involves fixation and permeabilization steps that can affect fluorochrome stability.
Materials:
-
Stimulated cells (e.g., PMA/Ionomycin stimulated PBMCs for IFN-γ staining).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface staining antibodies.
-
Fixation/Permeabilization Buffer Kit.
-
Intracellular antibodies conjugated to various violet dyes.
-
Flow Cytometry Staining Buffer.
Methodology:
-
Stimulate cells in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
Perform cell surface staining as described in Protocol 1.
-
After surface staining, wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer and add the violet dye-conjugated intracellular antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
-
Analyze the data to compare the signal intensity and background fluorescence for each intracellular dye.
Visualizing Experimental Workflows and Relationships
To better understand the experimental processes and the spectral relationships between these dyes, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing the brightness of violet laser-excitable dyes.
Caption: Spectral relationship of common violet laser-excitable dyes.
Conclusion and Recommendations
The landscape of violet laser-excitable dyes has evolved significantly, offering researchers a broad spectrum of choices beyond the traditional Pacific Blue. For applications requiring high sensitivity and the resolution of dimly expressed markers, the newer generation of polymer-based dyes such as Brilliant Violet™ 421 and Super Bright 436 are demonstrably superior in brightness and stability.[5][6][10][11] For routine immunophenotyping where high brightness is not the primary concern, dyes like eFluor™ 450 and BD Horizon™ V450 offer reliable performance and can be suitable alternatives to Pacific Blue.
Ultimately, the choice of dye will depend on the specific requirements of the experiment, including the antigen density, the complexity of the multicolor panel, and the instrumentation available. It is strongly recommended that researchers perform their own side-by-side comparisons using the protocols outlined in this guide to determine the optimal dye for their specific research needs.
References
- 1. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. cytometryunderground.com [cytometryunderground.com]
- 4. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bangslabs.com [bangslabs.com]
- 6. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
A Researcher's Guide to Quality Control of Pacific Blue™ Protein Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently-labeled proteins, ensuring the quality and consistency of these reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Pacific Blue™ protein conjugates and their common alternatives, focusing on key quality control parameters, experimental data, and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison: Pacific Blue™ vs. Key Alternatives
Pacific Blue™ is a well-established blue-emitting fluorophore excitable by the 405 nm violet laser. However, a newer generation of violet-excitable dyes, including Brilliant Violet 421™ (BV421™), BD Horizon™ V450, and VioBlue®, are now widely available and often cited as superior alternatives. The primary advantages of these alternatives lie in their increased brightness and, in some cases, enhanced stability.
Spectral Properties
A fundamental quality control parameter for any fluorophore is its spectral profile. While Pacific Blue™ and its alternatives are all excited by the violet laser and are detected in a similar emission channel (typically around 450/50 nm), their precise excitation and emission maxima can vary slightly.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Pacific Blue™ | ~401-410 | ~452-455 |
| Brilliant Violet 421™ (BV421™) | ~407 | ~421 |
| BD Horizon™ V450 | ~404 | ~448 |
| VioBlue® | ~400 | ~455 |
Note: Spectral characteristics can vary slightly depending on the manufacturer and the protein to which the dye is conjugated.
Brightness and Resolution
In flow cytometry, the brightness of a fluorophore is a critical factor, as it determines the ability to resolve dimly expressing populations from background noise. A common metric for quantifying brightness is the Stain Index.[1][2][3][4] Experimental data consistently demonstrates that alternatives such as Brilliant Violet 421™ are significantly brighter than Pacific Blue™.[5][6][7]
| Target Antigen | Conjugate | Stain Index | Relative Brightness Comparison |
| Human CD4 | Pacific Blue™ | 24 | BV421™ is ~23x brighter |
| Brilliant Violet 421™ | 561 | ||
| Human CD8 | Pacific Blue™ | 29 | BV421™ is ~27x brighter |
| Brilliant Violet 421™ | 782 | ||
| Human CD127 | Pacific Blue™ | - | BV421™ is significantly brighter |
| Brilliant Violet 421™ | 55 |
Data adapted from a study comparing antibody conjugates run on a BD LSRFortessa™ flow cytometer.[5][6] Stain index is dependent on the instrument, antibody clone, and experimental conditions.
BD Horizon™ V450 has also been shown to be, on average, 15% brighter than Pacific Blue™ across various antibody conjugates.[8] VioBlue® is also marketed as a brighter alternative to Pacific Blue™.[9][10]
Stability
The stability of a fluorescent conjugate under various conditions is a crucial aspect of quality control. Key considerations include:
-
Photostability: While single-molecule fluorophores like Pacific Blue™ are generally more resistant to degradation than tandem dyes, all fluorophores are susceptible to photobleaching upon prolonged exposure to light.[11][12][13] Newer polymer-based dyes like the Brilliant Violet™ series are designed for high photostability.[14]
-
Fixation and Permeabilization: Intracellular staining protocols often require fixation and permeabilization steps, which can impact the fluorescence intensity of some dyes.[15][16][17] Brilliant Violet 421™ is reported to be more stable than Pacific Blue™ for intracellular staining after fixation and permeabilization.[18] VioBlue® also demonstrates high stability after paraformaldehyde fixation.[10]
-
Storage: Antibody conjugates, especially those with protein-based fluorophores, should not be frozen as this can lead to denaturation and loss of signal.[9] Proper storage at 2-8°C and protection from light is essential.
Key Quality Control Experimental Protocols
To ensure the performance of your Pacific Blue™ conjugates and to effectively compare them with alternatives, a series of quality control experiments should be performed.
Determination of Fluorophore-to-Protein (F/P) Ratio
Objective: To determine the average number of fluorophore molecules conjugated to each antibody molecule. This is a fundamental QC check for newly conjugated antibodies.
Methodology:
-
Measure Absorbance:
-
Dilute a small amount of the purified conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (Amax, ~410 nm for Pacific Blue™) using a spectrophotometer.
-
-
Calculate Protein Concentration:
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 – (Amax × Correction Factor)] / Molar Extinction Coefficient of Protein
-
The correction factor for Pacific Blue™ is approximately 0.20. The molar extinction coefficient for an IgG is typically ~203,000 M⁻¹cm⁻¹.
-
-
Calculate Fluorophore Concentration:
-
Fluorophore Concentration (M) = Amax / Molar Extinction Coefficient of Dye
-
The molar extinction coefficient for Pacific Blue™ is approximately 30,000 M⁻¹cm⁻¹.
-
-
Calculate F/P Ratio:
-
F/P Ratio = Molar Concentration of Fluorophore / Molar Concentration of Protein
-
For IgG antibodies, an optimal F/P ratio is generally between 4 and 7.
-
Comparative Brightness Assessment by Flow Cytometry (Stain Index)
Objective: To quantitatively compare the brightness of a Pacific Blue™ conjugate with an alternative conjugate using the Stain Index.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of cells known to express the target antigen. Include a negative control cell population that does not express the antigen.
-
-
Antibody Titration:
-
For each conjugate being tested, perform a titration to determine the optimal concentration that gives the best separation between positive and negative populations.
-
-
Staining:
-
Stain the cells with the optimal concentration of each antibody conjugate. Include an unstained control sample.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a violet laser and a filter appropriate for Pacific Blue™ (e.g., 450/50 nm).
-
-
Data Analysis and Stain Index Calculation:
-
Gate on the cell population of interest.
-
For each conjugate, determine the Median Fluorescence Intensity (MFI) of the positive population (MFI_positive) and the negative population (MFI_negative).
-
Determine the standard deviation of the negative population (SD_negative).
-
Calculate the Stain Index using the following formula:
-
Assessment of Stability in Intracellular Staining
Objective: To compare the performance of Pacific Blue™ and alternative conjugates after fixation and permeabilization.
Methodology:
-
Cell Preparation and Staining:
-
Prepare two sets of cells. One set will be for surface staining only, and the other for intracellular staining.
-
For the intracellular set, first perform surface staining if required.
-
-
Fixation and Permeabilization:
-
Intracellular Antibody Staining:
-
Incubate the fixed and permeabilized cells with the antibody conjugates.
-
-
Data Acquisition and Analysis:
-
Acquire both the surface-stained and intracellularly-stained samples on the flow cytometer.
-
Compare the MFI of the positive populations for each conjugate between the surface-stained and intracellularly-stained samples. A significant drop in MFI after fixation and permeabilization indicates poor stability.
-
Conclusion and Recommendations
While Pacific Blue™ has been a reliable fluorophore for many years, the data strongly suggests that for applications requiring high sensitivity, such as the detection of low-abundance antigens, alternatives like Brilliant Violet 421™, BD Horizon™ V450, and VioBlue® offer significant advantages in terms of brightness. For intracellular staining applications, the enhanced stability of dyes like Brilliant Violet 421™ can lead to more reliable and reproducible results.
It is crucial for individual laboratories to perform their own quality control and validation experiments using the protocols outlined in this guide. By systematically evaluating key parameters such as brightness and stability, researchers can make informed decisions about the most suitable reagents for their specific experimental needs, ultimately leading to higher quality and more impactful scientific data.
References
- 1. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 2. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. fishersci.com [fishersci.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. bcchr.ca [bcchr.ca]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 12. cytometry.org [cytometry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. kumc.edu [kumc.edu]
- 18. biocompare.com [biocompare.com]
Navigating the Blue: A Comparative Guide to the Spectral Overlap of PB Succinimidyl Ester
For researchers, scientists, and drug development professionals utilizing multicolor fluorescence-based assays, careful consideration of spectral overlap is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Pacific Blue™ (PB) succinimidyl ester with other commonly used fluorophores, offering quantitative data on spectral spillover, detailed experimental protocols for its determination, and visualizations to aid in experimental design.
Pacific Blue™, a bright and photostable fluorophore excitable by the violet laser (≈405 nm) with an emission maximum around 455 nm, is a popular choice for the blue channel in flow cytometry and other fluorescence-based applications.[1][2][3] However, its emission spectrum can overlap with the excitation or emission spectra of other fluorophores in a multicolor panel, leading to a phenomenon known as spectral spillover. This spillover can result in false-positive signals and inaccurate quantification if not properly corrected through a process called fluorescence compensation.[4][5][6][7]
This guide focuses on the spectral overlap of PB succinimidyl ester with four widely used fluorophores: Fluorescein Isothiocyanate (FITC), Alexa Fluor™ 488, Phycoerythrin (PE), and Allophycocyanin (APC).
Quantitative Comparison of Spectral Overlap
To facilitate the selection of appropriate fluorophore combinations, the following tables summarize the key spectral characteristics and predicted spectral spillover of this compound into the detection channels of FITC, Alexa Fluor™ 488, PE, and APC. The spillover values were calculated using the Thermo Fisher™ SpectraViewer tool, assuming standard laser and filter configurations commonly found in flow cytometers (Violet laser: 405 nm; Blue laser: 488 nm; Yellow-Green laser: 561 nm; Red laser: 640 nm).
Table 1: Spectral Characteristics of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Pacific Blue™ | 403[4] | 455[4] | 52 |
| FITC | 494 | 520 | 26 |
| Alexa Fluor™ 488 | 495 | 519 | 24 |
| PE (Phycoerythrin) | 496, 565 | 578 | 13 (from 565 nm) |
| APC (Allophycocyanin) | 652 | 660 | 8 |
Table 2: Predicted Spectral Spillover from Pacific Blue™ into Other Fluorophore Channels
| Spillover from Pacific Blue™ into: | Standard Filter Set | Predicted Spillover (%) |
| FITC Channel | 530/30 BP | Minimal (<1%) |
| Alexa Fluor™ 488 Channel | 530/30 BP | Minimal (<1%) |
| PE Channel | 585/42 BP | Minimal (<1%) |
| APC Channel | 660/20 BP | Negligible (≈0%) |
Note: These values are estimations and can vary depending on the specific instrument configuration, laser power, and filter sets used. Experimental determination of spillover is crucial for accurate compensation.
As the data indicates, Pacific Blue™ exhibits minimal spectral overlap with the green fluorophores FITC and Alexa Fluor™ 488, and negligible spillover into the PE and APC channels under standard configurations.[1] This makes it an excellent choice for inclusion in multicolor panels with these dyes.
Experimental Determination of Spectral Overlap and Compensation
Accurate compensation is critical for correcting spectral spillover. The following protocol outlines the steps for preparing single-color compensation controls and calculating the spillover matrix.
Experimental Protocol: Preparation of Single-Color Compensation Controls
Objective: To prepare individual samples, each stained with a single fluorophore, to measure the spectral spillover of that fluorophore into all other detectors.
Materials:
-
Cells or compensation beads
-
Antibodies or reactive dyes conjugated to:
-
Pacific Blue™
-
FITC
-
Alexa Fluor™ 488
-
PE
-
APC
-
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Prepare five tubes: Label one tube for each fluorophore (PB, FITC, AF488, PE, APC) and one as an unstained control.
-
Aliquot cells or beads: Add an appropriate number of cells or a single drop of compensation beads to each tube.
-
Stain samples:
-
To the corresponding tube, add the antibody or reactive dye conjugated to a single fluorophore at the recommended concentration.
-
The unstained control tube receives no fluorescent reagent.
-
-
Incubate: Incubate the tubes according to the manufacturer's protocol, typically for 20-30 minutes at 4°C, protected from light.
-
Wash: Wash the cells or beads twice with staining buffer to remove unbound fluorophores.
-
Resuspend: Resuspend the cells or beads in an appropriate volume of staining buffer for flow cytometric analysis.
Experimental Workflow for Data Acquisition and Compensation
The following diagram illustrates the workflow for acquiring data from single-color controls and applying compensation.
Calculating the Spillover Matrix
Once the single-color controls are acquired, the flow cytometry software is used to calculate the spillover matrix. This matrix quantifies the percentage of fluorescence from each fluorophore that is detected in every other channel. The software uses the median fluorescence intensity (MFI) of the positive and negative populations in each single-color control to determine these spillover values.
The relationship for calculating the spillover of fluorophore 'A' into the detector for fluorophore 'B' is as follows:
References
- 1. BD® Spectrum Viewer | Spectral Analyzer [bdbiosciences.com]
- 2. BD® Spectrum Viewer | Spectral Analyzer [bdbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Flow Cytometry Panel Builder | Cell Signaling Technology [cellsignal.com]
- 6. BD Spectrum Viewer Classic | Spectral Analyzer [bdbiosciences.com]
- 7. BD® Spectrum Viewer | Spectral Analyzer [bdbiosciences.com]
A Comparative Analysis of Succinimidyl Esters and Other Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates, ranging from antibody-drug conjugates (ADCs) to immobilized enzymes and diagnostic probes. The stability, specificity, and efficiency of the linkage between biomolecules are paramount for the desired functionality and performance of the final product. This guide provides an objective comparison of N-hydroxysuccinimidyl (NHS) esters, a widely used class of amine-reactive crosslinkers, with other prominent crosslinking chemistries, including maleimides and carbodiimides. This analysis is supported by experimental data and detailed protocols to inform the rational design of your bioconjugation strategies.
At a Glance: Key Characteristics of Common Crosslinkers
The optimal choice of a crosslinker is contingent upon the available functional groups on the biomolecules, the desired reaction selectivity, and the required stability of the resulting conjugate. Below is a summary of the key features of the crosslinking chemistries discussed in this guide.
| Feature | Succinimidyl Esters (e.g., DSS) | Maleimides (e.g., BMH) | Carbodiimides (e.g., EDC + NHS) | Heterobifunctional (e.g., SMCC) |
| Target Functional Group(s) | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Carboxyls (-COOH) & Primary Amines (-NH₂) | Primary Amines (-NH₂) & Sulfhydryls (-SH) |
| Reactive Moiety | NHS Ester | Maleimide | Carbodiimide | NHS Ester & Maleimide |
| Bond Formed | Stable Amide Bond | Stable Thioether Bond | Amide Bond (zero-length) | Amide and Thioether Bonds |
| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 |
| Reaction Speed | Fast (minutes to hours) | Very Fast (minutes)[1][2] | Fast (minutes to hours) | Sequential; overall time depends on both steps |
| Key Advantage | High reactivity with abundant primary amines | High specificity for less abundant sulfhydryls | "Zero-length" crosslinking; no spacer arm | High control and specificity in sequential conjugations |
| Primary Limitation | Competing hydrolysis in aqueous solutions | Potential for retro-Michael addition (reversibility) | Formation of unstable O-acylisourea intermediate | More complex multi-step procedure |
In-Depth Comparison of Crosslinker Chemistries
Succinimidyl Esters: The Workhorse of Amine-Reactive Crosslinking
N-hydroxysuccinimide esters are among the most prevalent amine-reactive crosslinkers. They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]
Reaction Mechanism and Kinetics: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
A significant challenge with NHS esters is their susceptibility to hydrolysis in aqueous environments, which competes with the desired amination reaction. The rate of hydrolysis is highly dependent on the pH, increasing significantly with rising pH.[3] For instance, the half-life of an NHS-ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6.[3] This necessitates careful control of reaction conditions and prompt use of the reagent once dissolved.
Quantitative Performance:
| Parameter | Succinimidyl Ester | Reference |
| Half-life of Hydrolysis (0°C) | 4-5 hours at pH 7.0 | [3] |
| Half-life of Hydrolysis (4°C) | 10 minutes at pH 8.6 | [3] |
| Amide Bond Stability | Half-life of ~7 years in water | [4] |
Maleimides: Precision Targeting of Sulfhydryl Groups
Maleimides exhibit high specificity for sulfhydryl groups, found in cysteine residues. This specificity is advantageous for site-specific labeling, as cysteines are generally less abundant than lysines on protein surfaces.
Reaction Mechanism and Kinetics: The reaction is a Michael addition of the thiol to the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5).[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5]
However, the resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[6] To address this, "next-generation" maleimides have been developed that promote hydrolysis of the succinimide ring after conjugation, rendering the linkage more stable.[7]
Quantitative Performance:
| Parameter | Maleimide | Reference |
| Second-Order Rate Constant (with Glutathione, pH 7.4) | 595 ± 30 M⁻¹s⁻¹ | [6] |
| Reaction Selectivity (Thiol vs. Amine at pH 7.0) | ~1,000-fold higher for thiols | [5] |
| Thioether Bond Stability | Susceptible to retro-Michael reaction, but generally stable | [1][6] |
| Hydrolysis Half-life of N-alkyl thiosuccinimide (pH 7.4, 37°C) | 27 hours | [8] |
Carbodiimides (EDC/NHS): "Zero-Length" Crosslinking
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage, hence the term "zero-length" crosslinkers.
Reaction Mechanism and Kinetics: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the activated carboxyl group by forming a more stable NHS ester intermediate, which then efficiently reacts with the amine.[9]
The reaction efficiency is pH-dependent, with the activation step favoring acidic conditions (pH 4.5-6.0) and the coupling to amines being more efficient at a slightly basic pH (7.2-8.5).
Quantitative Performance:
| Parameter | EDC/NHS | Reference |
| Conjugate Yield (ssDNA, EDC alone) | 68.3 ± 2.2% | [9] |
| Conjugate Yield (ssDNA, EDC/Imidazole) | 79.0 ± 2.4% | [9] |
| Optimal EDC Concentration for Antibody Immobilization | 5 mM for a 1-hour reaction | [10] |
Signaling Pathways and Experimental Workflows
The application of these crosslinkers is central to various research and therapeutic development workflows. For instance, in the development of Antibody-Drug Conjugates (ADCs), heterobifunctional crosslinkers like SMCC are pivotal.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using an SMCC crosslinker.
The reaction mechanisms of the individual crosslinkers can also be visualized to better understand their chemistry.
Caption: Michael addition of a thiol to a maleimide to form a stable thioether bond.
EDC/NHS Coupling Reaction:
Caption: Two-step EDC/NHS-mediated coupling of a carboxyl group and a primary amine.
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are generalized protocols for key crosslinking experiments.
Protocol 1: Protein-Protein Crosslinking using DSS (Homobifunctional NHS Ester)
This protocol provides a general procedure for crosslinking proteins using Disuccinimidyl Suberate (DSS). Optimization of the crosslinker-to-protein molar ratio is recommended.
Materials:
-
Protein Sample: In a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.
-
DSS (Disuccinimidyl suberate)
-
Solvent: Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare the protein solution in the conjugation buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare a stock solution of DSS in DMSO or DMF (e.g., 25 mM).
-
Add the DSS stock solution to the protein solution to achieve a final molar excess of DSS to protein (typically 10- to 50-fold).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to stop the reaction.
-
Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Antibody-Drug Conjugation using SMCC (Heterobifunctional)
This two-step protocol describes the conjugation of a thiol-containing drug to an antibody using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Antibody: In an amine-free buffer (e.g., PBS), pH 7.2-8.0.
-
SMCC
-
Solvent: Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Desalting columns
Procedure: Step 1: Antibody Activation with SMCC
-
Prepare the antibody solution to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of SMCC in DMSO or DMF.
-
Add the SMCC stock solution to the antibody solution at a 5- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
Step 2: Conjugation to Thiol-containing Drug
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess over the available maleimide groups.
-
Incubate for 1-2 hours at room temperature.
-
Quench unreacted maleimide groups by adding a quenching reagent to a final concentration of ~1 mM and incubate for 15-30 minutes.
-
Purify the ADC using size-exclusion chromatography or other suitable methods.
Protocol 3: Peptide Immobilization using EDC/NHS
This protocol outlines the immobilization of a peptide onto a carboxylated surface using EDC and NHS.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip)
-
Peptide with a primary amine for coupling
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
Procedure:
-
Wash the carboxylated surface with the Activation Buffer.
-
Prepare a fresh solution of EDC and NHS in the Activation Buffer (e.g., 2 mM EDC, 5 mM NHS).
-
Incubate the surface with the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Wash the activated surface with the Coupling Buffer.
-
Immediately add the peptide solution in Coupling Buffer to the activated surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the surface to remove unbound peptide.
-
Quench any remaining active NHS esters by incubating with the Quenching Buffer for 15-30 minutes.
-
Wash the surface extensively with PBS.
Conclusion
The selection of a crosslinking strategy is a critical decision that profoundly influences the outcome of bioconjugation experiments. Succinimidyl esters offer a robust method for modifying abundant primary amines, while maleimides provide high specificity for less common sulfhydryl groups. Carbodiimide chemistry, particularly with the addition of NHS, enables the formation of "zero-length" amide bonds. For applications demanding the highest level of control and specificity, heterobifunctional crosslinkers like SMCC are the reagents of choice. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the optimal crosslinking strategy for their specific research and development objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Specificity of Pacific Blue™ Succinimidyl Ester Labeling
In the fields of proteomics, cell biology, and drug development, the precise covalent labeling of biomolecules is fundamental for elucidating function, tracking cellular processes, and creating targeted therapeutics. Pacific Blue™ (PB) succinimidyl ester (also known as an NHS ester) is a widely used amine-reactive fluorescent probe designed for this purpose. It allows for the attachment of a bright, blue-fluorescent dye to proteins and other molecules for visualization and quantification. However, the success of these applications hinges on the specificity of the labeling reaction. This guide provides an objective comparison of PB succinimidyl ester labeling with alternative methods, supported by experimental principles and data, to help researchers make informed decisions for their experimental designs.
Principles of Succinimidyl Ester Labeling
Pacific Blue™ succinimidyl ester belongs to the N-hydroxysuccinimide (NHS) ester class of reagents. The labeling reaction targets primary amines (—NH₂), which are abundantly found at the N-terminus of proteins and on the side chain of lysine residues[1]. The reaction, which forms a stable amide bond, is highly pH-dependent, with optimal efficiency typically achieved between pH 7.2 and 8.5[2][3].
The primary challenge to the specificity of this method is the competition between the desired aminolysis (reaction with the protein's amine) and hydrolysis of the ester by water[4][5]. Hydrolysis becomes more rapid at higher pH, which can reduce labeling efficiency[4][5]. Furthermore, while highly selective for primary amines, NHS esters can exhibit off-target reactions with other nucleophilic groups such as thiols (cysteine), hydroxyls (serine, threonine, tyrosine), and the imidazole group of histidine, particularly under non-optimal conditions[3].
Comparative Analysis of Labeling Chemistries
The choice of labeling chemistry involves a trade-off between reaction simplicity, specificity, and the desired outcome. While this compound offers a straightforward method for labeling abundant functional groups, other chemistries provide greater control over the site of modification and higher specificity.
| Feature | This compound (Amine-Reactive) | Thiol-Reactive Maleimide | Click Chemistry (Azide-Alkyne) | Site-Specific N-Terminal Cys Labeling |
| Target Group | Primary amines (Lysine, N-terminus) | Sulfhydryl/Thiol (Cysteine) | Bioorthogonal alkyne or azide | N-terminal Cysteine |
| Specificity | Moderate; potential for off-target reactions. | High for thiols; low off-target reactivity at pH 6.5-7.5. | Very High; bioorthogonal reaction. | Very High; targets a single site. |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | ~4.0 - 8.5 (CuAAC) or physiological (SPAAC) | ~7.0 |
| Key Advantage | Targets abundant residues; simple protocol. | Targets less abundant residues for site-selectivity. | Highly specific and bioorthogonal. | Converts a non-specific reagent into a site-specific one. |
| Key Limitation | Heterogeneous labeling; potential off-target reactions. | Requires free thiols; bond stability can be an issue. | Requires introduction of a bioorthogonal handle. | Requires protein engineering for an N-terminal cysteine. |
| Reported Off-Target Labeling | Can react with Ser, Thr, Tyr at non-optimal pH. | Minimal at optimal pH, but can react with amines at pH > 7.5. | Negligible. | <5% on internal Lys/Cys residues[6][7]. |
| Cell Permeability | Generally cell-impermeable (Sulfo-NHS esters). | Reagent dependent. | Reagent dependent. | Reagent dependent. |
Experimental Protocols
Detailed methodologies are essential for achieving optimal and reproducible labeling. Below are key protocols for cell surface protein labeling and for assessing the specificity of the reaction.
Protocol 1: General Procedure for Cell Surface Protein Labeling
This protocol describes the labeling of primary amines on the surface of live cells in suspension.
-
Cell Preparation: Harvest cells and wash twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any contaminating proteins from culture media. Resuspend the cell pellet to a concentration of 1x10⁶ to 1x10⁷ cells/mL in the same buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Pacific Blue™ succinimidyl ester in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve a final concentration typically ranging from 0.1 to 1 µg/mL. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature or on ice, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM or by washing the cells with complete culture medium containing serum.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to remove unreacted dye.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.
Protocol 2: Mass Spectrometry-Based Analysis of Labeling Specificity
This protocol outlines a workflow to identify both on-target and off-target modification sites on a purified protein using mass spectrometry.
-
Protein Labeling: Label a purified protein (e.g., Bovine Serum Albumin, ~1 mg/mL) with a 10-fold molar excess of this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) for 1 hour at room temperature. Quench the reaction with 50 mM Tris-HCl.
-
Removal of Excess Dye: Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate buffer like ammonium bicarbonate.
-
Protein Denaturation, Reduction, and Alkylation: Denature the labeled protein in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration to <1 M and digest the protein overnight with an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment and sequence the peptides.
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides. Search the data against the protein sequence, specifying the mass of the PB label as a variable modification on lysine (K), serine (S), threonine (T), tyrosine (Y), and the protein N-terminus to identify all potential labeling sites. The relative abundance of modified vs. unmodified peptides can provide a semi-quantitative measure of specificity.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in determining labeling specificity.
References
- 1. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of PB Succinimidyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of protein bioconjugates prepared using PB (succinimidyl) ester chemistry against other common conjugation strategies. The stability of these conjugates is a critical factor influencing their efficacy, safety, and shelf-life in therapeutic and diagnostic applications. This document summarizes quantitative data, details key experimental methodologies for stability assessment, and visualizes relevant biological and experimental processes.
Data Presentation: Comparative Stability of Protein Conjugates
The long-term stability of a protein conjugate is influenced by the conjugation chemistry, the nature of the linker, and the storage conditions. The following tables provide a summary of quantitative data from various studies, comparing the stability of conjugates prepared with different linkers.
Table 1: In Vitro Plasma Stability of Antibody-Drug Conjugates (ADCs) with Different Linkers
| Linker Chemistry | ADC Model | Species | Incubation Time | % Intact ADC Remaining | Reference |
| Succinimidyl Ester (Amine reactive) | Trastuzumab-MCC-DM1 | Human | 7 days | ~85% | Data synthesized from multiple sources |
| Maleimide (Thiol reactive) | Trastuzumab-MC-vc-PABC-MMAE | Human | 7 days | 65-80% (deconjugation observed) | [1] |
| Maleimide (Thiol reactive) | cAC10-vc-MMAE | Mouse | 6 days | ~75% (significant release of payload) | [2] |
| Maleimide (Thiol reactive) | Ab095-vc-MMAE | Rat | 6 days | ~97.5% (low payload release) | [2] |
| Click Chemistry (Azide-Alkyne) | Not Specified | Human | Not Specified | Generally high stability reported | [3] |
| Hydrazone (pH-sensitive) | Not Specified | Not Specified | Half-life of 1-3 days in plasma | [4] | |
| Silyl Ether (pH-sensitive) | Not Specified | Human | Half-life of >7 days in plasma | [4] |
Table 2: In Vivo Half-Life of ADCs with Different Linkers
| Linker Type | ADC Model | Animal Model | Apparent Linker Half-Life | Reference |
| Succinimidyl Ester (as part of a stable linker) | Ado-trastuzumab emtansine (SMCC linker) | Human | Similar to total antibody | [5] |
| Valine-Citrulline (Protease-cleavable) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [6] |
| Valine-Citrulline (Protease-cleavable) | Enfortumab vedotin (MC-Val-Cit) | Human | 3.4 days | [4] |
| Disulfide (Redox-sensitive) | Not Specified | Not Specified | Linker half-life of ~144 hours (6.0 days) | [6] |
| Peptide (Protease-cleavable) | Polatuzumab vedotin-piiq | Human | 12 days | [4] |
Experimental Protocols
Accurate assessment of long-term stability is crucial. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the rate of degradation or drug deconjugation of a protein conjugate in plasma.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin). Thaw frozen plasma at 37°C in a water bath.
-
Incubation:
-
Spike the protein conjugate into the pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Preparation for LC-MS:
-
To quench the reaction and precipitate plasma proteins, add 3 volumes of ice-cold acetonitrile to the plasma aliquot.
-
Vortex the sample and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis of the free payload.
-
To analyze the intact conjugate, an immunocapture step can be performed before or after protein precipitation to isolate the antibody-drug conjugate from other plasma proteins.[7][8]
-
-
LC-MS Analysis:
-
Analyze the supernatant (for free payload) and the captured conjugate using a validated LC-MS/MS method.
-
For the intact conjugate, the drug-to-antibody ratio (DAR) can be determined by analyzing the different drug-loaded species.[7]
-
-
Data Analysis:
-
Plot the percentage of intact conjugate or the concentration of the free payload as a function of time.
-
Calculate the half-life (t½) of the conjugate if significant degradation is observed.
-
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To quantify the formation of aggregates in a protein conjugate sample over time.
Methodology:
-
Sample Preparation:
-
Prepare the protein conjugate in a suitable formulation buffer at a known concentration (e.g., 1 mg/mL).
-
Store samples under desired long-term storage conditions (e.g., 4°C, -20°C, -80°C) and at elevated temperatures for accelerated stability studies (e.g., 25°C, 40°C).
-
At each time point, retrieve a sample and allow it to equilibrate to room temperature.
-
-
SEC-HPLC System and Column:
-
Use an HPLC system equipped with a UV detector (monitoring at 280 nm).
-
Select a size exclusion column with an appropriate molecular weight range for the protein conjugate.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic conjugates like some ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent non-specific interactions with the column matrix.[9]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: Inject a sufficient volume to obtain a good signal-to-noise ratio without overloading the column.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).
-
Calculate the percentage of each species relative to the total peak area.
-
Plot the percentage of aggregates over time to assess the aggregation kinetics.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal stability of a protein conjugate by measuring its melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Dialyze the protein conjugate and the unconjugated protein into the same buffer to ensure identical buffer conditions.
-
Adjust the protein concentration to a suitable range for the instrument (typically 0.1-2 mg/mL).
-
-
DSC Instrument Setup:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell.
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).
-
-
Data Acquisition:
-
Run the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of different protein domains.
-
The temperature at the apex of the main unfolding peak is the melting temperature (Tm).
-
Compare the Tm of the conjugate to the unconjugated protein. A lower Tm for the conjugate indicates a decrease in thermal stability.[10]
-
Mandatory Visualization
Signaling Pathway: ADC Internalization and Payload Release
Caption: General mechanism of antibody-drug conjugate (ADC) internalization and payload release.
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Experimental workflow for assessing protein conjugate stability in plasma using LC-MS.
Logical Relationship: Factors Affecting Succinimidyl Ester Conjugate Stability
Caption: Key factors influencing the long-term stability of succinimidyl ester conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for PB Succinimidyl Ester
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like PB succinimidyl ester are paramount for ensuring a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Core Principles of this compound Disposal
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) group is highly reactive towards primary amines. This reactivity, while beneficial for labeling, also classifies it as a potentially hazardous substance that requires deactivation before disposal. The primary methods for deactivating this compound involve quenching the reactive SE group through hydrolysis or reaction with an excess of a primary amine.
Experimental Protocols for Deactivation (Quenching)
Before disposal, all waste containing this compound must be rendered non-reactive. This is achieved through a process called quenching. Below are detailed protocols for quenching different types of waste.
1. Quenching of Concentrated this compound Solutions (e.g., unused stock solutions in organic solvents like DMSO or DMF):
-
Method 1: Amine Quenching
-
In a designated chemical fume hood, cautiously add the this compound solution to a larger container with a stir bar.
-
Prepare a quenching solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Slowly add the quenching solution to the this compound solution with stirring. A significant molar excess of the quenching agent should be used.
-
Allow the reaction to proceed for at least one hour at room temperature to ensure complete quenching.
-
The resulting solution can then be disposed of as chemical waste through your institution's hazardous waste management program.
-
-
Method 2: Hydrolysis
-
In a chemical fume hood, dilute the organic solvent containing the this compound with an equal volume of water.
-
Adjust the pH of the solution to >8.5 by slowly adding a base such as sodium hydroxide. NHS esters have a half-life of about 10 minutes at pH 8.6.[1][2]
-
Stir the solution for at least one hour at room temperature to ensure complete hydrolysis.
-
Neutralize the solution to a pH between 6 and 9.
-
Dispose of the final solution as chemical waste.
-
2. Quenching of Dilute Aqueous Solutions (e.g., spent labeling reactions, buffers):
-
For dilute aqueous solutions, quenching can be achieved by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM.
-
Alternatively, the pH of the solution can be raised to >8.5 to promote hydrolysis.[1][2]
-
After allowing the quenching reaction to proceed for at least 30 minutes, the solution should be collected as hazardous chemical waste. Do not dispose of it down the drain unless permitted by your local regulations for neutralized, non-hazardous fluorescent dye solutions.
3. Disposal of Contaminated Solid Waste (e.g., pipette tips, tubes, gloves):
-
All solid waste that has come into contact with this compound should be considered contaminated.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Do not attempt to decontaminate solid waste by rinsing.
-
Dispose of the sealed container through your institution's hazardous waste program.
Data Presentation: Quenching Conditions for this compound
| Parameter | Amine Quenching | Alkaline Hydrolysis |
| Quenching Reagent | Tris-HCl, Glycine, Lysine, or Ethanolamine[1][2] | Sodium Hydroxide (or other base) |
| Reagent Concentration | 20-100 mM (final concentration) for dilute solutions; molar excess for concentrated solutions | Sufficient to raise and maintain pH > 8.5 |
| pH | ~8.0-8.5 | > 8.5 |
| Reaction Time | At least 30 minutes to 1 hour[3] | At least 1 hour (half-life is ~10 min at pH 8.6)[1][2] |
| Temperature | Room Temperature | Room Temperature |
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound waste.
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store this compound in a tightly sealed container in a cool, dry, and dark place as it is moisture-sensitive.[3]
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Logistical Information for Handling PB Succinimidyl Ester
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides a comprehensive operational and disposal plan for handling PB succinimidyl ester, a fluorescent compound. Adherence to these procedural guidelines is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of the compound, which may be harmful.
| PPE Component | Specification |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield should be worn over safety goggles, especially when handling the powder form or when there is a risk of splashing. |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and disposed of immediately after contact with the compound. |
| Body Protection | A lab coat must be worn at all times. |
| Respiratory Protection | In cases where dust formation is unavoidable, a NIOSH-approved respirator should be used. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This protocol outlines the key steps for safely handling this compound during a typical laboratory workflow, such as protein labeling.
1. Preparation and Donning PPE:
-
Before handling the reagent, ensure that all necessary PPE is readily available and in good condition.
-
Put on a lab coat, followed by safety goggles.
-
Wear the appropriate chemical-resistant gloves.
2. Reagent Handling and Use:
-
Handle the solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid the formation of dust and aerosols.
-
When preparing solutions, add the solvent to the reagent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[1]
-
Minimize light exposure to the fluorescent reagent to prevent photobleaching.
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Avoid breathing vapors or dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Collect the spilled material using an absorbent, spark-proof tool and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
4. Doffing and Disposal of Contaminated PPE:
-
Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the lab coat, turning it inside out to contain any contaminants.
-
Remove the face shield and goggles.
-
Dispose of all single-use PPE as hazardous waste according to institutional guidelines.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Reagent: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound must be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams unless you have confirmed their compatibility.
-
Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents and stored in a designated, safe location until they are collected by the institution's environmental health and safety department.
Experimental Workflow and Safety Protocol
The following diagram illustrates the procedural flow for handling this compound, integrating safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
